Dexpramipexole
Description
This compound is under investigation in clinical trial NCT01511029 (Study to Evaluate the QTC Interval in Healthy Volunteers Dosed With this compound (QTC = Electrocardiogram (ECG) Interval Measured From the Onset of the QRS Complex to the End of the T Wave Corrected for Heart Rate)).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
The (R)-(+) enantiomer of PRAMIPEXOLE. This compound has lower affinity for DOPAMINE RECEPTORS than pramipexole.
See also: this compound Dihydrochloride (active moiety of).
Properties
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146624 | |
| Record name | Dexpramipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-28-2 | |
| Record name | Dexpramipexole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexpramipexole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexpramipexole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15130 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexpramipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXPRAMIPEXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dexpramipexole's Core Mechanism of Action in Eosinophil Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexpramipexole, an orally bioavailable small molecule, has demonstrated significant and selective reduction of eosinophil levels in both clinical and preclinical studies. Originally investigated for neurodegenerative diseases, its profound effect on eosinophil counts has led to its development as a promising therapeutic for eosinophil-associated disorders. This technical guide delineates the current understanding of this compound's mechanism of action, focusing on its role in inhibiting eosinophil maturation within the bone marrow. We will explore the key experimental evidence, present quantitative data from pivotal clinical trials, detail relevant experimental methodologies, and visualize the proposed biological pathways and experimental workflows.
Introduction
Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of a variety of inflammatory conditions, including hypereosinophilic syndromes (HES), eosinophilic asthma, and chronic rhinosinusitis with nasal polyps (CRSwNP).[1][2] Elevated eosinophil levels in the blood and tissues are associated with organ damage and disease severity.[3] Current treatments for these conditions often rely on corticosteroids, which are associated with significant side effects, or injectable biologics that target the IL-5 pathway.[3][4] this compound presents a novel, orally administered therapeutic alternative that selectively targets eosinophils. This document provides an in-depth examination of its core mechanism: the inhibition of eosinophil maturation.
Proposed Mechanism of Action: Maturational Arrest of Eosinophils
The primary mechanism by which this compound is thought to reduce peripheral eosinophil counts is by inducing a maturational arrest of eosinophil precursors in the bone marrow. This is in contrast to mechanisms that induce apoptosis of mature eosinophils. The slow onset of eosinophil reduction, typically observed after a month of treatment and reaching maximum effect in 3-4 months, supports this hypothesis, as it aligns with the timeline of eosinophil development and turnover.
Bone marrow biopsies from patients treated with this compound have revealed a selective decrease in mature eosinophils, while eosinophil precursors, such as promyelocytes, remain present. This suggests that this compound interferes with a critical step in the differentiation process from progenitor to mature eosinophil. The precise molecular target of this compound remains unknown, but it does not appear to be directly cytotoxic to mature eosinophils. Some evidence suggests an indirect effect on the bone marrow niche, potentially involving mesenchymal stromal cells.
Visualization of the Proposed Mechanism
The following diagram illustrates the proposed mechanism of this compound in the context of eosinophil development.
Quantitative Data from Clinical Trials
Multiple clinical trials have demonstrated the dose-dependent eosinophil-lowering effect of this compound across different patient populations.
Table 1: Reduction in Absolute Eosinophil Count (AEC) in Eosinophilic Asthma (EXHALE Trial)
| Dose of this compound | Placebo-Corrected Reduction in AEC at Week 12 | p-value | Reference |
| 75 mg BID | 66% | 0.0014 | |
| 150 mg BID | 77% | <0.0001 |
BID: twice daily
Table 2: Eosinophil Reduction in Hypereosinophilic Syndromes (HES)
| Treatment | Outcome | Result | Reference |
| This compound 150 mg BID | ≥50% reduction in glucocorticoid dose | 40% of subjects | |
| This compound 150 mg BID | Eosinophil count reduction to 0/μL | 30% of subjects |
Table 3: Eosinophil Reduction in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)
| Treatment Duration | Reduction in Blood AEC | Reduction in Nasal Polyp Tissue Eosinophils | Reference |
| 6 months | 94% | 97% |
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials investigating the effects of this compound.
EXHALE Phase 2 Trial in Eosinophilic Asthma (NCT04046939)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: Adults with inadequately controlled moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300/μL.
-
Intervention: Patients were randomized to receive this compound at doses of 37.5 mg, 75 mg, or 150 mg twice daily, or placebo, in addition to their standard of care.
-
Primary Endpoint: The relative change in AEC from baseline to week 12.
-
Key Assessments:
-
Blood Eosinophil Count: Measured at baseline and at regular intervals throughout the study.
-
Spirometry: Forced expiratory volume in 1 second (FEV1) was a key secondary endpoint.
-
Nasal Eosinophil Peroxidase (EPX): An exploratory biomarker of airway eosinophilia.
-
Phase 2 Trial in Hypereosinophilic Syndromes (NCT02101138)
-
Study Design: An investigator-initiated, non-randomized, proof-of-principle study.
-
Patient Population: Adults with HES responsive to glucocorticoids but requiring more than 10 mg of prednisone daily.
-
Intervention: this compound administered at 150 mg orally twice daily.
-
Primary Endpoints:
-
Proportion of subjects with a ≥50% decrease in the minimum effective glucocorticoid dose.
-
The minimum effective glucocorticoid dose after 12 weeks of this compound as a percentage of the baseline dose.
-
-
Key Assessments:
-
Bone Marrow Biopsy: Performed at baseline and after 12 weeks of treatment to assess eosinophil morphology and maturation.
-
Flow Cytometry: Analysis of bone marrow aspirates for eosinophil surface markers, including Siglec-8 and EMR1.
-
Visualization of a Typical Clinical Trial Workflow
Signaling Pathways in Eosinophil Maturation
While the exact signaling pathway of this compound is yet to be elucidated, it is crucial to understand the established pathways governing eosinophil differentiation to contextualize its potential point of intervention. The maturation of eosinophils is a complex process regulated by a network of cytokines and transcription factors.
Key transcription factors, including GATA-1 and C/EBP family members (C/EBPα and C/EBPε), are essential for committing myeloid progenitors to the eosinophil lineage. The cytokine IL-5 plays a critical, non-redundant role in the terminal differentiation, activation, and survival of eosinophils.
Given that this compound appears to act at the maturation stage, it is plausible that it modulates the activity or expression of these key transcription factors or interferes with downstream signaling pathways essential for the later stages of eosinophil development.
Visualization of a Hypothetical Signaling Pathway
The following diagram depicts a simplified, hypothetical signaling pathway for eosinophil maturation, indicating the potential stage at which this compound may exert its effect.
Conclusion
This compound represents a significant advancement in the treatment of eosinophil-associated diseases, offering a novel, oral therapeutic option. Its unique mechanism of action, centered on the inhibition of eosinophil maturation in the bone marrow, distinguishes it from existing therapies. While the precise molecular target remains an active area of investigation, the clinical data robustly support its efficacy in reducing both blood and tissue eosinophil levels. Further research into the specific signaling pathways affected by this compound will not only enhance our understanding of its therapeutic action but may also unveil new targets for the treatment of eosinophilic disorders. The favorable safety profile and oral route of administration position this compound as a potentially transformative therapy for patients with these chronic and often debilitating conditions.
References
Dexpramipexole's Effect on Mitochondrial Function and Efficiency: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of the molecular mechanisms by which Dexpramipexole modulates mitochondrial bioenergetics. It synthesizes findings from preclinical studies to offer a comprehensive technical overview for the scientific community.
Executive Summary
Mitochondrial dysfunction is a key pathological feature in a host of neurodegenerative diseases and other chronic conditions, characterized by decreased bioenergetic efficiency and increased oxidative stress[1][2][3]. This compound ((6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine) is a small-molecule drug that has been demonstrated to enhance mitochondrial function[2][4]. Originally investigated for Amyotrophic Lateral Sclerosis (ALS), its mechanism of action is centered on improving the efficiency of oxidative phosphorylation. This is achieved by reducing futile ion conductance across the inner mitochondrial membrane, which leads to a decrease in oxygen consumption while maintaining or increasing adenosine triphosphate (ATP) synthesis. This guide details the core mechanism, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying pathways.
Core Mechanism of Action
This compound's primary mitochondrial target is the F1Fo-ATP synthase (Complex V). Its neuroprotective effects are not linked to dopaminergic activity, but rather to its direct interaction with this essential enzyme complex of the oxidative phosphorylation system.
The mechanism proceeds as follows:
-
Binding to ATP Synthase: this compound binds specifically to the 'b' and 'oligomycin sensitivity–conferring protein' (OSCP) subunits of the F1Fo-ATP synthase.
-
Inhibition of Inner Membrane Leak Conductance: This binding inhibits a large-conductance ion channel associated with the c-subunit of the ATP synthase. This channel is believed to contribute to the formation of the mitochondrial permeability transition pore (mPTP).
-
Increased Coupling Efficiency: By inhibiting this "leak" current, this compound increases the coupling between the electron transport chain and ATP synthesis. This enhances the efficiency of the proton motive force utilization.
-
Bioenergetic Output: The improved efficiency results in the maintenance or increase of ATP production with a concurrent reduction in basal oxygen consumption. This signifies that the mitochondria can produce the same amount of energy while consuming less oxygen, thereby reducing the generation of reactive oxygen species (ROS).
Caption: Mechanism of this compound on the F1Fo-ATP Synthase.
Quantitative Data on Bioenergetic Effects
Studies in various cell lines have quantified the impact of this compound on key mitochondrial metrics. The data consistently show an enhancement of metabolic efficiency.
Table 1: Effect of this compound on Cellular ATP Levels
This table summarizes the dose-dependent effect of a 24-hour this compound treatment on ATP levels in SH-SY5Y neuroblastoma cells cultured in galactose media, which forces reliance on mitochondrial metabolism.
| This compound Conc. | Mean ATP Increase (%) | Statistical Significance (p-value) | Reference |
| 1 µM | Not specified | p = 0.0018 | |
| 3 µM | Not specified | p = 0.0039 | |
| 10 µM | Not specified | p = 0.0001 | |
| 30 µM | ~18% (Maximal Increase) | p = 0.0001 | |
| 100 µM | Not specified | p = 0.0129 |
Table 2: Effect of this compound on Oxygen Consumption and ATP Production
This table outlines the dual effect of this compound on cellular respiration and energy production across multiple cell lines, including cortical neurons.
| Parameter | Effect | Magnitude | Cell Types | Reference |
| Oxygen Consumption Rate (OCR) | Decrease | Significant | SH-SY5Y, Cortical Neurons | |
| ATP Production | Maintained or Increased | Maintained or Increased | SH-SY5Y, Cortical Neurons, Glia |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the mitochondrial effects of this compound, based on methodologies described in the literature.
Cellular ATP Quantification (Luciferin-Luciferase Assay)
This protocol measures total cellular ATP content.
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma) in 96-well plates. For studies focusing on mitochondrial metabolism, culture cells in glucose-free medium supplemented with galactose (5-10 mM) for 12-24 hours.
-
Drug Incubation: Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable buffer that inactivates ATPases but preserves ATP.
-
ATP Measurement: Use a commercial luciferin-luciferase assay kit. In the presence of ATP, luciferase converts luciferin to oxyluciferin, generating a light signal.
-
Detection: Measure the luminescence signal using a plate-reading luminometer.
-
Normalization: Normalize ATP levels to total protein content in each well (determined by a BCA or similar protein assay) to account for variations in cell number.
Measurement of Oxygen Consumption Rate (Seahorse XF Analyzer)
This protocol assesses real-time cellular respiration and mitochondrial function.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
-
Cell Seeding: Seed cells into a Seahorse XF24 or XF96 cell culture microplate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF assay medium (e.g., unbuffered DMEM) and incubate at 37°C in a non-CO2 incubator.
-
Instrument Setup: Hydrate the sensor cartridge and load the injector ports with concentrated solutions of mitochondrial inhibitors:
-
Port A: Oligomycin (inhibits ATP synthase).
-
Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent that collapses the proton gradient).
-
Port C: Rotenone and Antimycin A (Complex I and III inhibitors).
-
-
Measurement Cycle: Load the plate into the Seahorse XF Analyzer. The instrument performs cycles of mixing, waiting, and measuring the oxygen consumption rate (OCR).
-
Data Analysis: The sequential injection of inhibitors allows for the calculation of key parameters:
-
Basal Respiration: The initial OCR before injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Proton Leak: The remaining OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Patch-Clamp Electrophysiology of Isolated Mitochondria
This advanced technique directly measures ion channel currents across the mitochondrial membrane.
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat brain) using differential centrifugation techniques in an appropriate isolation buffer.
-
Mitoplast Preparation: Briefly swell the isolated mitochondria in a hypotonic solution to rupture the outer membrane, creating "mitoplasts" (intact inner membranes) suitable for patch-clamping.
-
Electrophysiological Recording: Use standard patch-clamp techniques in the whole-organelle configuration. A glass micropipette forms a high-resistance seal with the inner mitochondrial membrane.
-
Stimulation and Inhibition: Induce membrane currents using stressors like high concentrations of calcium (Ca2+). Apply this compound to the bath solution to observe its effect on these induced currents.
-
Data Acquisition: Record membrane currents using an amplifier and digitizer. Analyze the current-voltage relationship and channel conductance.
References
- 1. Effects of this compound on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 3. Effects of this compound on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
The Serendipitous Discovery and Mechanism of Dexpramipexole's Eosinophil-Lowering Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole, a synthetic aminobenzothiazole, was initially investigated as a neuroprotective agent for Amyotrophic Lateral Sclerosis (ALS).[1][2][3] During these clinical trials, a consistent and unexpected dose- and time-dependent reduction in peripheral blood eosinophil counts was observed in treated subjects.[4][5] This serendipitous finding has pivoted the development of this compound towards eosinophil-associated diseases, offering a potential novel, orally administered, non-steroidal treatment option. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to the eosinophil-lowering properties of this compound.
Postulated Mechanism of Action: Inhibition of Eosinophil Maturation
While the precise molecular target of this compound is still under investigation, current evidence strongly suggests that its eosinophil-lowering effect stems from the inhibition of eosinophil maturation within the bone marrow. Bone marrow biopsies from patients with Hypereosinophilic Syndromes (HES) treated with this compound revealed a selective absence of mature eosinophils, with a notable presence of eosinophil precursors. This indicates an arrest in the later stages of eosinopoiesis. The concomitant reduction in basophil counts observed in some studies further supports this hypothesis, as eosinophils and basophils share a common hematopoietic progenitor.
Caption: Postulated mechanism of this compound on eosinophil maturation.
Key Clinical Studies and Quantitative Data
The eosinophil-lowering effects of this compound have been consistently demonstrated across several clinical trials in different eosinophil-associated diseases.
EXHALE Phase 2 Trial in Eosinophilic Asthma
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of oral this compound in patients with moderate-to-severe eosinophilic asthma.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging.
-
Patient Population: Adults with moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300/µL.
-
Treatment Arms: this compound at 37.5 mg, 75 mg, and 150 mg twice daily (equivalent to daily doses of 75 mg, 150 mg, and 300 mg) or placebo, added to standard of care.
-
Primary Endpoint: Change in AEC from baseline to week 12.
-
Duration: 12 weeks.
| Dose (mg/day) | Number of Patients (this compound/Placebo) | Baseline AEC (geometric mean) | % Reduction in AEC from Baseline at Week 12 (Placebo-Corrected) | p-value |
| 75 | 26 / 27 | Not specified | 66% | 0.0014 |
| 150 | 25 / 27 | Not specified | 77% | <0.0001 |
| 300 | 25 / 27 | Not specified | 80% | <0.001 |
Table 1: Summary of AEC Reduction in the EXHALE Phase 2 Trial.
Proof-of-Concept Study in Hypereosinophilic Syndromes (HES)
This open-label study assessed this compound as a glucocorticoid-sparing agent in patients with HES.
Experimental Protocol:
-
Study Design: Open-label, proof-of-concept.
-
Patient Population: 10 subjects with HES requiring glucocorticoids to control symptoms and maintain AEC <1000/μL.
-
Treatment: this compound 150 mg orally twice daily (300 mg/day).
-
Primary Endpoints: 1) Proportion of subjects with ≥50% decrease in the minimum effective glucocorticoid dose (MED). 2) The MED after 12 weeks of this compound (MEDD) as a percentage of the MED at week 0.
-
Duration: 12 weeks for primary endpoint assessment, with some patients continuing treatment.
| Number of Patients | % of Patients with ≥50% Reduction in MED | Median MEDD/MED Ratio | p-value (for MEDD/MED ratio <100%) |
| 10 | 40% | 66% | 0.03 |
Table 2: Glucocorticoid-Sparing Effect of this compound in HES.
In this study, some responders achieved complete and sustained reductions in AEC to 0/μL and were able to discontinue glucocorticoids entirely.
Study in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)
An open-label study evaluated the effect of this compound on blood and tissue eosinophils in patients with CRSwNP and eosinophilia.
Experimental Protocol:
-
Study Design: Open-label, multi-center.
-
Patient Population: 16 subjects with CRSwNP, AEC ≥ 0.300 × 10⁹/L, and polyp tissue eosinophils.
-
Treatment: this compound 150 mg twice daily (300 mg/day).
-
Primary Endpoints: Change in AEC and change in total polyp score (TPS) from baseline to month 6.
-
Duration: 6 months.
| Parameter | Baseline (Mean ± SD) | Month 6 (Mean ± SD) | % Reduction | p-value |
| Blood AEC (x 10⁹/L) | 0.525 ± 0.465 | 0.031 ± 0.019 | 94% | <0.001 |
| Nasal Polyp Tissue Eosinophils (per high-power field) | 168 ± 134 | 5 ± 2 | 97% | 0.001 |
Table 3: Effect of this compound on Blood and Tissue Eosinophils in CRSwNP.
Experimental Workflow for a Typical this compound Clinical Trial
The following diagram illustrates a generalized workflow for the clinical trials investigating this compound's eosinophil-lowering effects.
Caption: Generalized workflow of this compound clinical trials.
Conclusion
The discovery of this compound's potent eosinophil-lowering properties was a serendipitous yet significant finding that has opened new avenues for the treatment of eosinophil-associated diseases. Clinical data consistently demonstrate its ability to profoundly reduce both blood and tissue eosinophils across different patient populations. The proposed mechanism of inhibiting eosinophil maturation in the bone marrow represents a novel approach to managing these conditions. As an orally administered small molecule with a favorable safety profile observed in trials to date, this compound holds promise as a future therapeutic option, potentially as an alternative to biologic therapies or as a glucocorticoid-sparing agent. Further phase 3 clinical trials are currently underway to confirm these findings and further establish its role in clinical practice.
References
- 1. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. areteiatx.com [areteiatx.com]
- 3. Safety, tolerability, and pharmacokinetics of KNS-760704 (this compound) in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. areteiatx.com [areteiatx.com]
The Synthesis and Stereochemistry of Dexpramipexole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexpramipexole, the (R)-enantiomer of pramipexole, is a fascinating molecule that, despite its close structural relationship to the potent dopamine agonist pramipexole, exhibits a distinct pharmacological profile. While pramipexole is a cornerstone in the treatment of Parkinson's disease, this compound shows significantly lower affinity for dopamine receptors.[1][2] This stereochemical distinction has led to the exploration of this compound for other therapeutic indications, including amyotrophic lateral sclerosis (ALS) and eosinophil-associated disorders.[1] This technical guide provides an in-depth overview of the chemical synthesis and stereochemistry of this compound, focusing on a key chemoenzymatic approach to establish its critical chirality. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and drug development professionals in their understanding and potential application of this compound.
Chemical Synthesis of this compound
The synthesis of enantiomerically pure this compound, or (6R)-N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, presents a significant challenge due to the presence of a stereocenter at the C6 position.[3] A robust and scalable synthesis is crucial for its pharmaceutical development. A key strategy involves the synthesis of a racemic precursor followed by a highly selective enzymatic resolution to isolate the desired (R)-enantiomer. This guide will focus on a chemoenzymatic approach that leverages the stereoselectivity of lipases to produce a key chiral intermediate.
Synthesis of the Racemic Precursor: 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole
A common precursor for the synthesis of pramipexole and its enantiomer is 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. This intermediate can be synthesized from 4-acetamido-cyclohexanone through a multi-step, one-pot reaction.[4]
Experimental Protocol:
-
Bromination: A solution of 4-acetamido-cyclohexanone in water is reacted with bromine to produce 2-bromo-4-acetamido-cyclohexanone. The reaction temperature is typically maintained between 15°C and 40°C.
-
Thiazole Ring Formation: Following the bromination, thiourea is added to the reaction mixture. Upon heating to 70-90°C, a cyclization reaction occurs to form 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.
-
Hydrolysis: An aqueous solution of hydrobromic acid is then added, and the mixture is refluxed. This step hydrolyzes the acetyl group to yield 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.
-
Isolation: The final product, racemic 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, can be isolated as the free base after basification.
Chemoenzymatic Resolution for the Synthesis of (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide
A critical step in the stereoselective synthesis of this compound is the resolution of a racemic intermediate to isolate the desired (R)-enantiomer. A highly efficient method involves the enzymatic resolution of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4 ).
This process utilizes the enzyme Candida antarctica lipase A (CAL-A) to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. Two consecutive irreversible transesterifications are employed to achieve high enantiomeric excess.
Experimental Protocol:
-
First Enzymatic Resolution:
-
A solution of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4 ) is prepared in a mixture of anhydrous acetone and n-hexane (e.g., 4:1 v/v).
-
Vinyl acetate is added as the acyl donor.
-
Immobilized Candida antarctica lipase A (CAL-A) is added to the mixture.
-
The reaction is shaken at room temperature and monitored by HPLC. The reaction is stopped at approximately 58% conversion.
-
The enzyme is removed by filtration, and the solvent is evaporated. The resulting mixture contains enantioenriched (S)-acetate and unreacted, enantioenriched (R)-alcohol.
-
-
Second Enzymatic Resolution:
-
The enantioenriched (R)-alcohol from the first step is subjected to a second CAL-A catalyzed transesterification under similar conditions.
-
This second resolution further enriches the (R)-alcohol, leading to an enantiomeric excess of >98%.
-
Quantitative Data for Chemoenzymatic Resolution:
| Parameter | Value | Reference |
| Enzyme | Candida antarctica lipase A (CAL-A) | |
| Substrate | rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide | |
| Acyl Donor | Vinyl Acetate | |
| Solvent | Acetone/n-hexane (4:1 v/v) | |
| Enantiomeric Excess (ee) of (R)-alcohol | >98% | |
| Overall Yield of (R)-alcohol | 30% |
Conversion to this compound
-
Propylation: The free amino group at the 6-position is alkylated with a propyl group, for example, using a propyl halide.
-
Deprotection: The acetamide group at the 2-position is hydrolyzed to yield the free amine, thus forming this compound.
A Chinese patent describes a method for preparing this compound hydrochloride by reducing 2-amino-6R-propionamido-4,5,6,7-tetrahydrobenzothiazole with a reducing agent like lithium aluminum hydride in an organic solvent such as THF.
Stereochemistry of this compound
This compound is the (R)-enantiomer of pramipexole. The stereochemistry at the C6 position of the tetrahydrobenzothiazole ring is the sole structural difference between these two molecules. This seemingly minor difference has a profound impact on their pharmacological properties.
Pharmacological Significance of Stereochemistry
While (S)-pramipexole is a potent dopamine agonist, particularly at the D2 and D3 receptors, (R)-dexpramipexole exhibits significantly lower affinity for these receptors. This lack of significant dopaminergic activity means that this compound is unlikely to produce the dopaminergic side effects associated with pramipexole, such as orthostatic hypotension and hallucinations. The distinct pharmacological profile of this compound has allowed for its investigation in other therapeutic areas where its unique properties, such as eosinophil-lowering effects, are of interest.
Chiral Separation and Analysis
The control of enantiomeric purity is a critical aspect of the quality control of this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying the enantiomers of pramipexole.
Experimental Protocol for Chiral HPLC:
A validated method for the enantiomeric separation of pramipexole involves the use of a Chiralpak AD column.
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm)
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 70:30:0.1, v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent.
This method has been shown to provide excellent resolution between the (S) and (R) enantiomers.
Quantitative Data for Chiral HPLC Analysis:
| Parameter | Value | Reference |
| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) | |
| Mobile Phase | n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) | |
| Resolution (Rs) | > 8 | |
| Limit of Detection (LOD) of (R)-enantiomer | 300 ng/mL | |
| Limit of Quantification (LOQ) of (R)-enantiomer | 900 ng/mL |
Visualizations
Synthetic Pathway of this compound Precursor
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H17N3S | CID 59868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7285669B2 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
Foundational Research on Dexpramipexole for Amyotrophic Lateral Sclerosis (ALS): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexpramipexole (KNS-760704), the R-(+)-enantiomer of pramipexole, emerged as a promising neuroprotective agent for the treatment of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. Unlike its S-(-)-enantiomer, this compound exhibits low affinity for dopamine receptors, allowing for the administration of higher, potentially neuroprotective doses with greater tolerability.[1] Foundational research has primarily focused on its role in mitochondrial bioenergetics, demonstrating an ability to enhance mitochondrial efficiency, reduce oxidative stress, and inhibit apoptotic pathways.[1][2] Preclinical studies in the SOD1G93A mouse model of ALS suggested potential efficacy in extending survival and delaying motor decline. These promising early findings led to extensive clinical investigation, including a large-scale Phase III trial. This technical guide provides an in-depth overview of the core foundational research on this compound for ALS, detailing its mechanism of action, key experimental methodologies, and a summary of quantitative data from pivotal preclinical and clinical studies.
Mechanism of Action: A Focus on Mitochondrial Protection
The neuroprotective effects of this compound are believed to be primarily mediated through the preservation of mitochondrial function, a key pathological hallmark in ALS.[2] The proposed mechanisms center on three interconnected areas: enhancement of mitochondrial bioenergetics, reduction of oxidative stress, and inhibition of the mitochondrial-mediated apoptotic cascade.
Enhancement of Mitochondrial Bioenergetic Efficiency
This compound has been shown to improve the efficiency of oxidative phosphorylation. Studies in isolated brain-derived mitochondria and various cell lines, including neurons, have demonstrated that this compound can decrease oxygen consumption while maintaining or even increasing adenosine triphosphate (ATP) production.[3] This suggests that the drug helps to optimize the process of energy generation within the mitochondria. The proposed molecular target for this effect is the F1Fo-ATP synthase (also known as Complex V) of the electron transport chain. It is hypothesized that this compound binds to subunits of the F1Fo-ATP synthase, inducing conformational changes that reduce proton leak across the inner mitochondrial membrane and enhance the efficiency of ATP synthesis. This action is thought to counteract the energy deficit observed in the motor neurons of ALS patients.
Modulation of the Mitochondrial Permeability Transition Pore (mPTP)
Another critical aspect of this compound's mitochondrial protective effects is its interaction with the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of cellular stress (such as high calcium levels or oxidative damage), can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors. This compound has been shown to inhibit the opening of the mPTP in response to stressors like high calcium concentrations. This inhibition helps to maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade.
Anti-Apoptotic Effects
By stabilizing mitochondrial function, this compound exerts significant anti-apoptotic effects. A key mechanism in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the permeabilization of the outer mitochondrial membrane, while anti-apoptotic members like Bcl-2 inhibit this process. Research has indicated that pramipexole, the parent compound of this compound, can modulate the expression of these proteins, leading to a decrease in the pro-apoptotic Bax/Bcl-2 ratio. This shift helps to prevent the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Preclinical Evidence in an ALS Animal Model
The primary animal model used to evaluate the preclinical efficacy of this compound in ALS was the transgenic SOD1G93A mouse, which overexpresses a mutant form of human superoxide dismutase 1 found in some forms of familial ALS.
Survival and Motor Function Studies
Several studies investigated the effect of this compound on survival and motor function in SOD1G93A mice. While some early reports suggested a modest but significant extension in survival and a delay in motor decline, subsequent, more rigorously designed studies failed to replicate these findings. This discrepancy highlights the challenges of preclinical modeling in ALS and the importance of study design, including cohort size, gender balance, and statistical power.
Table 1: Summary of Preclinical Data in SOD1G93A Mice
| Study Outcome | This compound Treatment Group | Vehicle Control Group | p-value | Reference |
| Survival | ||||
| Median Survival (days) | No significant effect | No significant effect | Not significant | |
| Motor Function | ||||
| Neurological Severity Score | No significant effect on progression | No significant effect on progression | Not significant | |
| Body Weight Change | No significant effect | No significant effect | Not significant |
Clinical Trial Data
The promising preclinical data and favorable safety profile led to the clinical development of this compound for ALS, culminating in a large Phase III clinical trial.
Phase II Clinical Trial
A two-part, double-blind, placebo-controlled Phase II study provided initial evidence of potential efficacy. The study showed a dose-dependent trend toward slowing the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score. In the second part of the trial, a combined analysis of function and mortality showed a statistically significant benefit for the higher dose of this compound.
Table 2: Key Quantitative Outcomes from the Phase II Clinical Trial (Part 2)
| Outcome Measure | This compound 300 mg/day | This compound 50 mg/day | p-value | Reference |
| Change in ALSFRS-R Score (Slope) | Non-significant reduction in decline | - | 0.177 | |
| Combined Assessment of Function and Survival (CAFS) Mean Rank | 52.4 | 41.1 | 0.046 | |
| Mortality (Hazard Ratio) | 68% reduction in hazard of mortality | - | 0.07 |
Phase III Clinical Trial (EMPOWER)
The pivotal EMPOWER trial was a large, randomized, double-blind, placebo-controlled Phase III study designed to definitively assess the efficacy and safety of this compound in a large population of ALS patients. Despite the promising Phase II results, the EMPOWER trial did not meet its primary endpoint, a combined assessment of function and survival (CAFS). There were also no significant differences observed in the individual components of function or survival between the this compound and placebo groups.
Table 3: Key Quantitative Outcomes from the Phase III EMPOWER Trial
| Outcome Measure | This compound 150 mg twice daily | Placebo | p-value | Reference |
| Primary Endpoint | ||||
| Combined Assessment of Function and Survival (CAFS) Score (Least-square mean) | 441.76 | 438.84 | 0.86 | |
| Secondary Endpoints | ||||
| Mean Change from Baseline in ALSFRS-R Total Score at 12 months | -13.34 | -13.42 | 0.90 | |
| Time to Death (Hazard Ratio) | 1.03 | - | 0.84 | |
| Mortality at 12 months | 16% (74 participants) | 17% (79 participants) | - |
Key Experimental Protocols
In Vitro Assessment of Mitochondrial Function
-
Objective: To determine the effect of this compound on oxygen consumption in isolated mitochondria or whole cells.
-
Methodology: High-resolution respirometry (e.g., Oroboros Oxygraph-2k) is used. For isolated mitochondria, a substrate-uncoupler-inhibitor titration (SUIT) protocol is employed to assess different respiratory states. For whole cells, cellular oxygen consumption rates (OCR) are measured in real-time. This compound is added at various concentrations, and the change in oxygen consumption is recorded.
-
Objective: To quantify the effect of this compound on ATP synthesis.
-
Methodology: A luciferin/luciferase-based bioluminescence assay is commonly used. Cells are treated with this compound for a specified period. Following treatment, cells are lysed to release ATP, which then serves as a substrate for the luciferase enzyme, producing light that is proportional to the ATP concentration. The luminescence is measured using a luminometer.
Assessment of Apoptosis
-
Objective: To measure the expression levels of pro- and anti-apoptotic proteins.
-
Methodology: Neuronal cells are treated with this compound. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for Bax and Bcl-2, followed by a secondary antibody conjugated to an enzyme for detection. The resulting bands are visualized and quantified to determine the Bax/Bcl-2 ratio.
-
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Methodology: A colorimetric or fluorometric assay is used. Cell lysates from this compound-treated and control cells are incubated with a caspase-3-specific substrate conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer.
Preclinical Evaluation in SOD1G93A Mice
-
Objective: To determine if this compound extends the lifespan of SOD1G93A mice.
-
Methodology: A cohort of SOD1G93A mice is randomly assigned to receive either this compound (administered in drinking water or by oral gavage) or a vehicle control, starting at a presymptomatic age. The primary endpoint is the time to death or a pre-defined humane endpoint. Survival curves are generated and analyzed using the log-rank test.
-
Objective: To assess the effect of this compound on motor performance.
-
Methodology: Motor function is typically assessed weekly using tests such as the rotarod, hanging wire test, and grip strength measurement. For the rotarod test, mice are placed on a rotating rod, and the latency to fall is recorded. An increase in the time spent on the rod in the treated group compared to the control group indicates a positive effect on motor coordination and strength.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in neuroprotection.
References
- 1. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates cognitive deficits in sepsis-associated encephalopathy through suppressing mitochondria-mediated pyroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Pharmacological Profile: Dexpramipexole vs. its (S)-enantiomer Pramipexole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexpramipexole and Pramipexole, as enantiomers, present a fascinating case study in stereospecific pharmacology. While structurally near-identical, their pharmacological profiles diverge significantly, leading to distinct therapeutic applications. Pramipexole is a well-established dopamine D2/D3 receptor agonist utilized in the management of Parkinson's disease and restless legs syndrome. Its therapeutic efficacy is intrinsically linked to its potent interaction with the dopaminergic system. In stark contrast, this compound exhibits a dramatically lower affinity for dopamine receptors, rendering it devoid of clinically relevant dopaminergic activity. Instead, this compound has emerged as a promising therapeutic agent for eosinophil-associated diseases, owing to its profound and selective eosinophil-lowering effects. Furthermore, both enantiomers have been shown to exert neuroprotective effects through modulation of mitochondrial function, albeit through potentially different primary mechanisms. This technical guide provides a comprehensive comparison of the pharmacological profiles of this compound and Pramipexole, with a focus on their receptor binding affinities, mechanisms of action, and effects on mitochondrial bioenergetics. Detailed experimental methodologies for key assays are also provided to facilitate further research and development in this area.
Comparative Pharmacological Profile
The pharmacological distinction between this compound and Pramipexole is primarily defined by their differential affinities for dopamine receptors. This stereospecificity dictates their principal mechanisms of action and, consequently, their clinical utilities.
Receptor Binding Affinities
Pramipexole is a potent agonist at the D2 and D3 subtypes of dopamine receptors, with a preference for the D3 receptor.[1][2][3] This interaction is central to its efficacy in treating the motor symptoms of Parkinson's disease, which are caused by a deficiency of dopamine in the brain.[1][4] this compound, the (R)-enantiomer, has a significantly lower affinity for these receptors, estimated to be 1,000- to 10,000-fold less than that of Pramipexole. This negligible interaction with dopamine receptors means this compound does not produce the dopaminergic effects or side effects associated with Pramipexole.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | α2-adrenergic Receptors | 5-HT1A Receptor |
| Pramipexole | >10,000 | 3.3 - 79,500 | 0.5 - 0.97 | 3.9 | 500 - 10,000 | 500 - 10,000 |
| This compound | >10,000 | >10,000 | >1,000 | >10,000 | Not Reported | Not Reported |
Note: Ki values can vary between studies based on experimental conditions and tissues used.
Mechanism of Action
Pramipexole: As a dopamine agonist, Pramipexole mimics the action of endogenous dopamine by directly stimulating D2 and D3 receptors in the striatum. This stimulation helps to restore the dopaminergic signaling that is lost in Parkinson's disease, thereby improving motor control. The activation of D2 and D3 receptors, which are G protein-coupled receptors, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neuronal excitability.
This compound: The primary and most clinically relevant pharmacological effect of this compound is the reduction of eosinophil counts in both blood and tissues. The precise mechanism of this eosinophil-lowering effect is still under investigation, but evidence suggests that this compound interferes with the maturation of eosinophil precursors in the bone marrow. It does not appear to have a direct cytotoxic effect on mature eosinophils. This unique mechanism of action has positioned this compound as a potential oral therapy for a range of eosinophil-driven diseases, including eosinophilic asthma and hypereosinophilic syndromes.
Mitochondrial Effects and Neuroprotection
Both enantiomers have demonstrated neuroprotective properties that are believed to be mediated, at least in part, through their effects on mitochondria.
Pramipexole: The neuroprotective effects of Pramipexole have been attributed to its ability to preserve mitochondrial function. Studies have shown that Pramipexole can prevent the fall in mitochondrial membrane potential and reduce mitochondrial swelling induced by toxins. It is also thought to inhibit the mitochondrial permeability transition pore, a key player in the apoptotic cascade. These actions are independent of its dopamine receptor agonist activity.
This compound: this compound has also been shown to exert neuroprotective effects by enhancing mitochondrial bioenergetics. It has been reported to increase the efficiency of oxidative phosphorylation, leading to maintained or increased ATP production even with decreased oxygen consumption. This effect is thought to be related to its ability to bind to the F1Fo-ATP synthase. By improving mitochondrial energy production, this compound can protect neurons from ischemic injury and other cellular stressors.
Table 2: Comparative Effects on Mitochondrial Function
| Effect | This compound | Pramipexole |
| ATP Production | Increases cellular and mitochondrial ATP levels. | Preserves mitochondrial function, indirectly supporting ATP production. |
| Mitochondrial Membrane Potential | Helps maintain mitochondrial membrane potential under stress. | Prevents the fall in mitochondrial membrane potential. |
| Mitochondrial Swelling | Prevents mitochondrial swelling. | Reduces mitochondrial swelling. |
| Oxygen Consumption | Can decrease oxygen consumption while maintaining ATP production. | Not a primary reported effect. |
| Neuroprotection | Demonstrated in models of ischemic brain injury and neurodegeneration. | Shown to be neuroprotective against various neurotoxins. |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a general method for determining the binding affinity of a test compound for dopamine receptors using a competitive radioligand binding assay.
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).
-
Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: The unlabeled ligand for which the affinity is to be determined (the "competitor").
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding wells.
-
For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Mitochondrial Respiration Assay
This protocol describes a general method for assessing the effect of a test compound on mitochondrial oxygen consumption using high-resolution respirometry (e.g., Oroboros Oxygraph-2k).
Materials and Reagents:
-
Isolated Mitochondria: Mitochondria isolated from a relevant tissue or cell type.
-
Respiration Medium: e.g., MiR05 (0.5 mM EGTA, 3 mM MgCl₂, 60 mM potassium lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, and 1 g/l fatty acid-free BSA).
-
Respiratory Substrates: e.g., glutamate, malate, succinate.
-
ADP Solution.
-
Inhibitors: e.g., rotenone (Complex I inhibitor), oligomycin (ATP synthase inhibitor), FCCP (uncoupler), antimycin A (Complex III inhibitor).
-
Test Compound.
Procedure:
-
Chamber Preparation: Calibrate the oxygraph chamber and add the respiration medium.
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber and allow for equilibration.
-
Substrate Addition: Add respiratory substrates to initiate baseline respiration (State 2).
-
ADP Addition: Add a saturating concentration of ADP to stimulate maximal oxidative phosphorylation (State 3).
-
Test Compound Addition: Add the test compound at the desired concentration and monitor its effect on oxygen consumption.
-
Inhibitor Titration: Sequentially add inhibitors to assess the function of different components of the electron transport chain and oxidative phosphorylation system.
-
Oligomycin: To determine leak respiration (State 4).
-
FCCP: To measure the maximum capacity of the electron transport system.
-
Rotenone and Antimycin A: To measure residual oxygen consumption.
-
-
Data Analysis: The software associated with the respirometer will calculate oxygen flux (respiration rate) in real-time. Compare the respiration rates in the presence and absence of the test compound at different respiratory states.
Eosinophil Maturation Assay
This protocol provides a general framework for assessing the effect of a compound on the in vitro differentiation of eosinophils from hematopoietic progenitor cells.
Materials and Reagents:
-
Bone Marrow Cells: Isolated from a suitable source (e.g., mouse femur).
-
Cell Culture Medium: e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Cytokines: Stem Cell Factor (SCF), FLT3-Ligand, and Interleukin-5 (IL-5) to promote eosinophil differentiation.
-
Test Compound.
-
Flow Cytometry Antibodies: Antibodies against eosinophil-specific surface markers (e.g., Siglec-F, CCR3).
-
Staining Dyes: e.g., Wright-Giemsa stain for morphological analysis.
Procedure:
-
Progenitor Cell Culture: Culture bone marrow cells in the presence of SCF and FLT3-Ligand for an initial period (e.g., 4 days) to expand the hematopoietic progenitor population.
-
Eosinophil Differentiation: Replace the culture medium with fresh medium containing IL-5 to induce eosinophil differentiation.
-
Compound Treatment: Add the test compound at various concentrations to the differentiating cultures.
-
Cell Culture: Continue the culture for a period sufficient for eosinophil maturation (e.g., 10-14 days).
-
Assessment of Eosinophil Differentiation:
-
Morphology: Prepare cytospins of the cultured cells and perform Wright-Giemsa staining to identify mature eosinophils based on their characteristic bilobed nucleus and eosinophilic granules.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against eosinophil-specific surface markers and analyze the percentage of mature eosinophils using a flow cytometer.
-
-
Data Analysis: Compare the percentage of mature eosinophils in the compound-treated cultures to the vehicle-treated control cultures to determine the inhibitory effect of the compound on eosinophil maturation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pramipexole's Dopaminergic Signaling Pathway.
References
The Serendipitous Journey of Dexpramipexole: From a Failed ALS Hope to a Promising Eosinophil-Targeting Therapy
An In-depth Technical Guide on the Developmental Trajectory of Dexpramipexole
Introduction
The history of drug development is replete with examples of unexpected discoveries and strategic pivots. This compound, a small molecule initially investigated for its neuroprotective potential in Amyotrophic Lateral Sclerosis (ALS), represents a compelling case study in serendipity and scientific adaptability. While its journey as an ALS therapeutic concluded in disappointment, a fortuitous observation of its profound effect on eosinophil levels has opened a new chapter in its development for a completely different class of diseases: eosinophilic disorders. This technical guide provides a comprehensive overview of the history of this compound's development, detailing its transition from a failed neuroprotective agent to a promising oral therapy for eosinophil-driven diseases. We will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the proposed mechanisms of action that underscore this remarkable transition.
Part 1: this compound for Amyotrophic Lateral Sclerosis (ALS)
The initial therapeutic hypothesis for this compound in ALS was centered on its potential to mitigate mitochondrial dysfunction, a key pathological feature of the disease.[1] It was believed that by enhancing mitochondrial efficiency and reducing oxidative stress, this compound could protect motor neurons from degeneration and slow disease progression.
Clinical Development in ALS
This compound underwent extensive clinical investigation for ALS, culminating in a large-scale Phase III trial.
A Phase II study provided the initial promising results that supported further development.
Table 1: Summary of this compound Phase II ALS Clinical Trial
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participants | Patients with ALS |
| Dosage Groups | 50 mg/day, 150 mg/day, 300 mg/day, and placebo |
| Primary Endpoint | Safety and tolerability |
| Key Efficacy Endpoints | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score, survival |
| Key Findings | - Dose-dependent slowing of functional decline as measured by ALSFRS-R. - Trend towards extended survival at the highest dose (300 mg/day). |
The promising Phase II results led to the initiation of the large, multinational Phase III EMPOWER trial.
Table 2: Summary of this compound Phase III ALS Clinical Trial (EMPOWER)
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participants | 943 patients with familial or sporadic ALS |
| Dosage | 150 mg twice daily (300 mg/day) vs. placebo |
| Primary Endpoint | Combined Assessment of Function and Survival (CAFS) |
| Secondary Endpoints | Time to death, change in ALSFRS-R score, respiratory function |
| Outcome | Failed to meet primary and secondary endpoints. No significant difference was observed between the this compound and placebo groups in slowing disease progression or improving survival.[2] |
Experimental Protocols in ALS Trials
-
Inclusion Criteria: Patients aged 18-80 years with a diagnosis of definite, probable, or laboratory-supported probable ALS according to the El Escorial criteria, with symptom duration of 6-36 months, and a screening vital capacity of at least 60% of predicted.
-
Exclusion Criteria: Presence of other neurodegenerative diseases, significant cognitive impairment, or use of other investigational drugs.
The ALSFRS-R is a validated 12-item questionnaire that assesses the patient's ability to perform daily activities.[3][4] Each item is scored from 4 (normal function) to 0 (no function), with a total possible score of 48. The administration involves a structured interview with the patient and/or caregiver to rate functions such as speech, swallowing, handwriting, walking, and breathing.[5]
Proposed Mechanism of Action in ALS: Mitochondrial Protection
The neuroprotective effects of this compound in preclinical ALS models were attributed to its ability to modulate mitochondrial function. Specifically, it was proposed to interact with the F1F0-ATP synthase complex in the inner mitochondrial membrane.
Caption: Proposed mitochondrial mechanism of this compound in ALS.
Part 2: The Pivot to Eosinophilic Disorders
During the ALS clinical trials, a consistent and unexpected finding emerged from routine hematological monitoring: patients treated with this compound exhibited a significant, dose-dependent reduction in their absolute eosinophil count (AEC). This serendipitous discovery prompted a strategic shift in the drug's development towards eosinophilic disorders, a group of inflammatory conditions characterized by an overabundance of eosinophils.
Clinical Development in Eosinophilic Disorders
Clinical trials were initiated to investigate the efficacy and safety of this compound in diseases where eosinophils are key drivers of pathology.
An open-label, proof-of-concept study was conducted in patients with HES.
Table 3: Summary of this compound Proof-of-Concept Study in HES
| Parameter | Details |
| Study Design | Open-label, single-center |
| Participants | 10 patients with steroid-dependent HES |
| Dosage | 150 mg twice daily |
| Primary Endpoint | Reduction in corticosteroid dose |
| Key Findings | - Significant reduction in AEC. - 40% of patients achieved a ≥50% reduction in their daily corticosteroid dose. - Bone marrow aspirates showed a selective reduction in mature eosinophils. |
A randomized, placebo-controlled Phase II trial was conducted in patients with moderate-to-severe eosinophilic asthma.
Table 4: Summary of this compound Phase II Eosinophilic Asthma Trial (EXHALE-1)
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participants | 103 patients with moderate-to-severe eosinophilic asthma and elevated AEC (≥300 cells/μL) |
| Dosage Groups | 37.5 mg twice daily, 75 mg twice daily, 150 mg twice daily, and placebo |
| Primary Endpoint | Change in AEC from baseline to week 12 |
| Secondary Endpoint | Change in forced expiratory volume in 1 second (FEV1) |
| Key Findings | - Statistically significant, dose-dependent reduction in AEC. - 77% reduction in AEC in the 150 mg twice-daily group compared to placebo. - Trend towards improvement in FEV1. |
Experimental Protocols in Eosinophilic Disorder Trials
-
Inclusion Criteria: Adults with a diagnosis of moderate-to-severe asthma, an AEC of ≥300 cells/μL, and a history of asthma exacerbations.
-
Exclusion Criteria: Current smokers, a history of other significant lung diseases, or recent use of systemic corticosteroids for an asthma exacerbation.
AEC was determined from whole blood samples using automated hematology analyzers. The analysis involves the principles of flow cytometry and impedance to differentiate and count various white blood cell populations, including eosinophils.
Bone marrow aspirates were performed to assess the impact of this compound on eosinophilopoiesis. The protocol involved:
-
Sample Collection: A bone marrow aspirate was obtained from the posterior iliac crest.
-
Smear Preparation: Aspirate smears were prepared and stained with Wright-Giemsa.
-
Morphological Analysis: Differential cell counts were performed by a hematopathologist to assess the percentage of eosinophil precursors (myelocytes, metamyelocytes) and mature eosinophils.
-
Flow Cytometry: Immunophenotyping was performed to quantify eosinophil progenitors using a panel of antibodies against surface markers characteristic of different maturation stages.
Proposed Mechanism of Action in Eosinophilic Disorders: Inhibition of Eosinophil Maturation
The eosinophil-lowering effect of this compound is attributed to its ability to inhibit the maturation of eosinophils in the bone marrow. While the precise molecular target is still under investigation, it is believed to interfere with key signaling pathways or transcription factors essential for eosinophil development.
Caption: Proposed mechanism of this compound in eosinophilic disorders.
Conclusion
The developmental journey of this compound is a powerful illustration of the unpredictable nature of pharmaceutical research. Initially a promising candidate for a devastating neurodegenerative disease, its failure in a pivotal trial could have marked the end of its story. However, the astute observation of its profound and selective effect on eosinophils has given this compound a new lease on life. The robust and consistent reduction in eosinophil counts observed in multiple clinical trials, coupled with a favorable safety profile, positions this compound as a potentially transformative oral therapy for a range of eosinophilic disorders. Ongoing and future clinical studies will be crucial in fully elucidating its therapeutic benefits and solidifying its place in the armamentarium against these debilitating inflammatory conditions. This transition from a failed hope to a promising new therapy underscores the importance of meticulous observation and the willingness to explore unexpected scientific avenues in the quest for novel medicines.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bowdish.ca [bowdish.ca]
- 4. researchgate.net [researchgate.net]
- 5. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Dexpramipexole in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexpramipexole, the (R)-enantiomer of the dopamine agonist Pramipexole, has garnered significant interest for its neuroprotective properties, which are largely attributed to its effects on mitochondrial function and its capacity to mitigate oxidative stress. Unlike its stereoisomer, this compound exhibits minimal affinity for dopamine receptors, allowing for investigation of its non-dopaminergic, mitochondria-targeted antioxidant effects at higher concentrations. This technical guide provides an in-depth overview of the antioxidant properties of this compound in cellular models, summarizing key quantitative data, detailing experimental protocols for assessing its efficacy, and visualizing the proposed signaling pathways and experimental workflows.
Introduction to this compound's Antioxidant Activity
This compound's neuroprotective effects are closely linked to its ability to enhance mitochondrial bioenergetic efficiency and reduce the production of reactive oxygen species (ROS).[1][2] Cellular stress and neurodegenerative processes are often associated with mitochondrial dysfunction, leading to increased ROS production, impaired ATP synthesis, and the initiation of apoptotic pathways.[3] this compound appears to counteract these detrimental processes by directly targeting mitochondria.[2]
The primary proposed mechanism of this compound's antioxidant action involves the modulation of mitochondrial ion conductances, potentially through interaction with the F1Fo ATP synthase and inhibition of the mitochondrial permeability transition pore (mPTP).[4] By stabilizing mitochondrial function, this compound helps maintain cellular energy homeostasis and reduces the generation of damaging free radicals.
Quantitative Data on Antioxidant Effects
The following tables summarize the quantitative effects of this compound on key indicators of mitochondrial health and oxidative stress in various cellular models.
| Cell Line | This compound Concentration | Effect on ATP Levels | Reference |
| Cultured Hippocampal Neurons | 10 µM | 11% increase compared to vehicle | |
| SH-SY5Y Neuroblastoma | 1 µM - 100 µM | Dose-dependent increase in galactose media | |
| Primary Cortical Neurons & Glia | 10 µM | Increased ATP content |
| Cell Line | This compound Concentration | Effect on Oxygen Consumption | Reference |
| Multiple Cell Lines (including cortical neurons) | Not specified | Significantly decreased oxygen consumption | |
| SH-SY5Y Neuroblastoma | 30 µM | Modest decrease in basal oxygen consumption rate |
| Cellular Model | Stressor | This compound Concentration | Effect on Cell Viability/Protection | Reference |
| SH-SY5Y Neuroblastoma | Proteasome inhibitor (PSI) | 30 µM & 100 µM | Significantly reduced PSI-mediated cell death | |
| SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | Not specified | Equipotent efficacy in preventing cell death as S(-)-pramipexole | |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | Protected CA1 neurons from cell death |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.
Measurement of Intracellular ATP Levels using Luciferin-Luciferase Assay
This assay quantifies ATP concentration based on the ATP-dependent oxidation of luciferin by luciferase, which generates a luminescent signal.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
This compound
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luciferin-luciferase assay kit (e.g., ATP Cell Viability Luciferase Assay, Sigma-Aldrich)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Reagent Preparation: Prepare the ATP detection cocktail by mixing the ATP assay buffer, D-Luciferin, and Firefly Luciferase according to the manufacturer's instructions. Prepare fresh before use.
-
Lysis and Luminescence Measurement:
-
For endpoint assays, add 100 µL of the ATP detection cocktail directly to each well containing 100 µL of cell culture medium.
-
Mix gently and incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration. Construct a standard curve with known ATP concentrations to determine the absolute ATP concentration in the samples.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA probe
-
Cell culture medium (phenol red-free)
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere.
-
Treatment: Pre-treat cells with this compound or vehicle control for the desired time.
-
Induction of Oxidative Stress (Optional): Induce ROS production by treating cells with a known oxidative stressor (e.g., H₂O₂, menadione).
-
Probe Loading:
-
Prepare a working solution of DCFH-DA in serum-free medium (typically 10-25 µM, but should be optimized for the cell line).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Subtract the background fluorescence from unstained cells. Normalize the fluorescence intensity to cell number or protein content.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is a reliable indicator of mitochondrial membrane potential.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
Cell culture medium
-
Black 96-well plates with clear bottoms
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate or in a 96-well plate and treat with this compound or vehicle control.
-
Positive Control (Optional): Treat a set of cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to induce mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells with pre-warmed PBS or assay buffer provided with the kit.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters to detect both red (J-aggregates, Ex/Em ~585/590 nm) and green (monomers, Ex/Em ~514/529 nm) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer to quantify the red and green fluorescence signals in the cell population.
-
-
Data Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay assesses the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane, which is a key event in some forms of cell death. One common method involves monitoring calcium retention capacity in isolated mitochondria or permeabilized cells.
Materials:
-
Isolated mitochondria or permeabilized cells
-
This compound
-
Calcium Green-5N (or similar low-affinity calcium indicator)
-
Assay buffer (containing respiratory substrates like succinate)
-
Calcium chloride (CaCl₂) solution
-
Cyclosporin A (positive control inhibitor)
-
Fluorescence plate reader
Procedure:
-
Mitochondria/Cell Preparation: Isolate mitochondria from tissues or cells, or permeabilize cells to allow access to the mitochondria.
-
Assay Setup:
-
In a 96-well plate, add the isolated mitochondria or permeabilized cells to the assay buffer containing the calcium indicator.
-
Add this compound, vehicle control, or Cyclosporin A to the respective wells.
-
-
Calcium Challenge:
-
Use the fluorescence plate reader to monitor the fluorescence of the calcium indicator over time.
-
Inject sequential pulses of a known concentration of CaCl₂ into the wells at regular intervals.
-
-
Data Acquisition: Healthy mitochondria will take up the calcium, leading to a decrease in the extra-mitochondrial calcium concentration and a corresponding drop in fluorescence. When the mPTP opens, the mitochondria release the accumulated calcium, causing a sharp and sustained increase in fluorescence.
-
Data Analysis: The calcium retention capacity is determined by the total amount of calcium the mitochondria can sequester before the mPTP opens. An increase in calcium retention capacity in the presence of this compound indicates inhibition of mPTP opening.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound are primarily mediated through its direct action on mitochondria. The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Proposed Mechanism of this compound in Enhancing Mitochondrial Bioenergetics
Caption: this compound's proposed mitochondrial mechanism of action.
Experimental Workflow for Assessing this compound's Antioxidant Effects
Caption: Workflow for evaluating this compound's antioxidant properties.
Potential Involvement of Antioxidant Signaling Pathways (Hypothesized)
While direct evidence for this compound's interaction with the Nrf2 and FOXO3a pathways is limited, its impact on mitochondrial function and ROS levels suggests a potential indirect influence. The parent compound, Pramipexole, has been shown to activate the Nrf2/HO-1 pathway.
Caption: Hypothesized indirect influence on Nrf2 and FOXO3a pathways.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses significant antioxidant properties that are mediated primarily through the preservation and enhancement of mitochondrial function. Its ability to increase ATP production while decreasing oxygen consumption points to a mechanism that improves the efficiency of oxidative phosphorylation. The inhibition of the mitochondrial permeability transition pore is another key aspect of its protective effects.
Future research should focus on several key areas:
-
Direct Target Identification: Precisely identifying the direct molecular targets of this compound within the mitochondria will provide a more complete understanding of its mechanism of action.
-
Signaling Pathway Elucidation: Further investigation is needed to determine if this compound directly or indirectly modulates key antioxidant signaling pathways such as Nrf2 and FOXO3a.
-
In Vivo Studies: While this guide focuses on cellular models, translating these findings to in vivo models of diseases associated with oxidative stress is crucial for determining the therapeutic potential of this compound.
-
Broader Cellular Effects: Investigating the impact of this compound on other cellular processes related to oxidative stress, such as autophagy and inflammation, would provide a more comprehensive picture of its cytoprotective effects.
Conclusion
This compound is a promising compound with multifaceted antioxidant properties centered on the mitochondrion. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and characterize its mechanism of action and therapeutic potential in a variety of cellular models of oxidative stress. The continued exploration of this compound's effects on mitochondrial bioenergetics and redox signaling holds promise for the development of novel therapies for neurodegenerative and other diseases with an underlying pathology of oxidative damage.
References
- 1. 2.18. Mitochondrial membrane potential measured by JC-1 staining [bio-protocol.org]
- 2. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
Methodological & Application
Dexpramipexole for Eosinophilic Asthma: Clinical Trial Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and experimental protocols for dexpramipexole as investigated in clinical trials for eosinophilic asthma. The information is compiled from publicly available data from studies such as the Phase II EXHALE trial (NCT04046939).
This compound Dosage and Administration
This compound has been investigated as an oral therapeutic agent for patients with moderate-to-severe eosinophilic asthma. The administration protocol in pivotal clinical trials followed a randomized, double-blind, placebo-controlled design.
Dosage Regimen
Study participants were randomized to receive one of several twice-daily (BID) oral doses of this compound or a matching placebo.[1][2][3][4] The typical treatment duration for the primary assessment in these trials was 12 weeks.[1]
Table 1: this compound Dosage Arms in the EXHALE Phase 2 Clinical Trial
| Treatment Group | Dosage | Administration Route | Frequency |
| This compound Arm 1 | 37.5 mg | Oral | Twice Daily (BID) |
| This compound Arm 2 | 75 mg | Oral | Twice Daily (BID) |
| This compound Arm 3 | 150 mg | Oral | Twice Daily (BID) |
| Placebo Arm | Matching Placebo | Oral | Twice Daily (BID) |
Patient Population
The target population for these clinical trials consisted of adults with inadequately controlled moderate-to-severe eosinophilic asthma. Key inclusion criteria typically included a blood absolute eosinophil count (AEC) of ≥300 cells per microliter.
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted in the clinical trials to assess the efficacy and pharmacodynamic effects of this compound.
Primary Endpoint: Absolute Eosinophil Count (AEC)
The primary endpoint in the clinical trials was the relative change in blood absolute eosinophil count (AEC) from baseline to the end of the treatment period (e.g., week 12).
Protocol for Absolute Eosinophil Count (AEC) Measurement:
-
Blood Sample Collection:
-
Collect whole blood samples from participants via venipuncture into tubes containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.
-
Ensure proper mixing of the blood with the anticoagulant to prevent clotting.
-
Process the samples within 4 hours of collection for optimal accuracy. If immediate processing is not possible, samples can be refrigerated for up to 24 hours.
-
-
Automated Hematology Analysis:
-
Utilize an automated hematology analyzer for performing a complete blood count (CBC) with a differential.
-
These analyzers use flow cytometry and other methods to differentiate and count the various types of white blood cells, including eosinophils.
-
-
Calculation of AEC:
-
The analyzer will report the percentage of eosinophils in the total white blood cell count.
-
The absolute eosinophil count is calculated by multiplying the total white blood cell count by the percentage of eosinophils.
-
The result is expressed as cells per microliter (cells/µL) of blood.
-
Key Secondary Endpoint: Lung Function (Spirometry)
A key secondary endpoint was the change from baseline in pre-bronchodilator Forced Expiratory Volume in one second (FEV1) at the end of the treatment period.
Protocol for Spirometry:
Spirometry was performed in accordance with the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.
-
Patient Preparation:
-
Instruct participants to withhold their morning asthma medication before scheduled pre-bronchodilator spirometry.
-
Ensure the participant is seated comfortably in an upright position.
-
Explain the procedure clearly and demonstrate the required breathing maneuver.
-
-
Maneuver:
-
The participant inhales as deeply as possible.
-
They then exhale as forcefully and completely as possible into the spirometer mouthpiece.
-
A nose clip is used to prevent air from escaping through the nose.
-
-
Data Collection and Quality Control:
-
Record the Forced Vital Capacity (FVC) and FEV1.
-
Perform a minimum of three acceptable maneuvers.
-
The two largest FVC and FEV1 values should be within 150 mL of each other to ensure reproducibility.
-
The highest FEV1 value from the acceptable maneuvers is used for analysis.
-
Exploratory Endpoint: Nasal Eosinophil Peroxidase (EPX)
Nasal eosinophil peroxidase (EPX), a biomarker for tissue eosinophilia, was assessed as an exploratory endpoint.
Protocol for Nasal Eosinophil Peroxidase (EPX) Measurement:
-
Sample Collection:
-
Collect nasal secretions using a standardized method, such as a nasal swab or brush.
-
For a nasal swab, a sterile polyester fiber-tipped swab is passed along the nasal floor and below the inferior turbinate multiple times in each nostril.
-
-
Sample Processing:
-
The collected secretions are eluted from the swab or brush into a buffer solution.
-
The sample is then centrifuged to pellet any cells and debris.
-
-
EPX Quantification:
-
The supernatant is analyzed for EPX levels using an enzyme-linked immunosorbent assay (ELISA).
-
The ELISA is designed to specifically detect and quantify human eosinophil peroxidase.
-
The results are typically normalized to the total protein concentration in the sample and expressed as ng/µg of protein.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The current understanding of this compound's mechanism of action is that it inhibits the maturation of eosinophils in the bone marrow, leading to a reduction in circulating eosinophils. While the precise molecular targets have not been fully elucidated, the available evidence suggests an interference with the later stages of eosinophil development.
Caption: Proposed mechanism of this compound in inhibiting eosinophil maturation.
Experimental Workflow for this compound Clinical Trial
The following diagram illustrates the general workflow for a patient participating in a clinical trial of this compound for eosinophilic asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phase 3 Clinical Trial Design: Dexpramipexole for Severe Eosinophilic Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for a Phase 3 clinical trial investigating the efficacy and safety of Dexpramipexole, an oral investigational medication, in patients with severe eosinophilic asthma. The protocols outlined below are based on established clinical trial methodologies and current guidelines for the management and study of severe asthma.
Introduction
Severe eosinophilic asthma is a subtype of asthma characterized by a high number of eosinophils, a type of white blood cell, in the blood and airways.[1] This eosinophilic inflammation contributes to frequent exacerbations, reduced lung function, and poor disease control despite standard-of-care treatments. This compound is an orally administered small molecule that has been shown to lower eosinophil levels.[2][3] Evidence suggests that this compound inhibits the maturation of eosinophils in the bone marrow, thereby reducing their circulation in the blood and infiltration into tissues.[4][5] Phase 2 studies have demonstrated that this compound can significantly reduce blood eosinophil counts and show clinically meaningful improvements in lung function in patients with eosinophilic asthma.
This document outlines the design and protocols for a pivotal Phase 3 clinical trial program (encompassing studies like EXHALE-2, EXHALE-3, and EXHALE-4) to definitively assess the efficacy and safety of this compound as an add-on therapy for patients with severe eosinophilic asthma.
Signaling Pathway of Eosinophilic Inflammation in Asthma
Eosinophilic asthma is driven by an overactive Type 2 inflammatory response. The signaling cascade leading to eosinophilic inflammation is a key target for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. Peak expiratory flow as an endpoint for clinical trials in asthma: a comparison with FEV1 | springermedizin.de [springermedizin.de]
- 4. Asthma: Updated Diagnosis and Management Recommendations from GINA | AAFP [aafp.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: Chiral LC-MS/MS Methods for the Quantification of Dexpramipexole in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole, the (R)-enantiomer of Pramipexole, is a pharmacological agent under investigation for various therapeutic applications. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Due to the chiral nature of the molecule, it is essential to employ enantioselective analytical methods to differentiate it from its (S)-enantiomer, Pramipexole. This application note provides detailed protocols for the quantification of this compound in human plasma using chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Two primary sample preparation methods are presented: Liquid-Liquid Extraction (LLE) and a combination of Protein Precipitation with Solid-Phase Extraction (SPE).
Analytical Methods
A highly sensitive and selective chiral LC-MS/MS method has been developed and validated for the quantification of this compound in human plasma. The method utilizes a chiral stationary phase for the separation of this compound and its enantiomer, followed by detection using a triple quadrupole mass spectrometer.
Liquid Chromatography - Mass Spectrometry (LC-MS/MS) Parameters
The following table summarizes the general LC-MS/MS conditions applicable to both sample preparation protocols described below.
| Parameter | Condition |
| LC System | UHPLC system |
| Chiral Column | CHIRALPAK® ID (dimensions not specified in sources) |
| Mobile Phase A | Water/Acetonitrile (20/80, v/v) with 10 mM Ammonium Bicarbonate and 0.01% (v/v) Ethylamine |
| Mobile Phase B | Water/Acetonitrile (20/80, v/v) with 5 mM Ammonium Formate and 0.0575% (v/v) Acetic Acid |
| Gradient Program | 0-0.5 min: 0% B; 0.5-1.5 min: 0-100% B; 1.5-3.6 min: 100% B; 3.6-3.8 min: 100-0% B[1] |
| Flow Rate | 1.1 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | Ambient (typical) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Since this compound and Pramipexole are enantiomers, they are expected to have identical mass-to-charge ratios (m/z) and fragmentation patterns. The MRM transitions for Pramipexole have been reported as m/z 212.1 → 153.0. A suitable stable isotope-labeled internal standard (IS) for this compound would be this compound-d7 ([2H7]-(R)-PPX).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 212.1 | 153.0 |
| This compound-d7 (IS) | 219.1 | 160.0 |
Note: The MRM transition for this compound is inferred from its enantiomer, Pramipexole. The transition for the internal standard is based on a common deuteration pattern.
Experimental Protocols
Method 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the chiral separation of Pramipexole enantiomers in human plasma.[1]
Materials:
-
Human plasma
-
This compound and this compound-d7 analytical standards
-
Ethyl acetate (HPLC grade)
-
0.5 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
96-well plates
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
To a 200 µL aliquot of human plasma in a 96-well plate, add 30 µL of an aqueous solution containing the internal standard (this compound-d7).
-
Add 20 µL of 0.5 M aqueous NaOH solution to the plasma sample.[1]
-
Add 400 µL of ethyl acetate to each well.
-
Vortex the plate for an appropriate time to ensure thorough mixing.
-
Centrifuge the plate at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer 300 µL of the upper organic layer to a clean 96-well plate.
-
Evaporate the solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Method 2: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This is a representative protocol based on literature describing this technique for this compound analysis. Specific details may need optimization.
Materials:
-
Human plasma
-
This compound and this compound-d7 analytical standards
-
Acetonitrile (HPLC grade)
-
Weak cation exchange SPE cartridges (e.g., Strata™-X-CW)
-
Methanol (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
Protocol:
-
Protein Precipitation: To a volume of human plasma, add three volumes of cold acetonitrile. Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition the weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the validation parameters reported in the literature for chiral methods of quantifying Pramipexole enantiomers in human plasma.
Table 1: Method Performance for LLE-based Chiral LC-MS/MS
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) for (S)-Pramipexole | 0.1 ng/mL (in the presence of 2000 ng/mL this compound) | |
| Dynamic Range | Not explicitly stated for this compound | |
| Accuracy and Precision | Within acceptable bioanalytical method validation limits | (Implied) |
Table 2: Method Performance for SPE-based Chiral LC-MS/MS
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) for Pramipexole | 0.150 ng/mL (in the presence of up to 1000 ng/mL this compound) | |
| Dynamic Range for Pramipexole | 0.150 - 1.00 ng/mL | |
| Accuracy and Precision | Within acceptable bioanalytical method validation limits | (Implied) |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from plasma.
Caption: Workflow for Protein Precipitation and Solid-Phase Extraction (SPE) of this compound.
Conclusion
The described chiral LC-MS/MS methods provide the necessary sensitivity and selectivity for the quantification of this compound in human plasma. The choice between the Liquid-Liquid Extraction and the Solid-Phase Extraction protocols will depend on the specific laboratory setup, throughput requirements, and desired level of sample cleanup. Both methods, when properly validated, are suitable for supporting clinical and non-clinical studies of this compound.
References
Application Notes and Protocols for Studying Dexpramipexole in Animal Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS).[1] A significant challenge in MS research is the development of therapies that not only modulate the immune system but also provide direct neuroprotection to prevent axonal and neuronal loss, which are key contributors to progressive disability.[1] Dexpramipexole, a small molecule that enhances mitochondrial function, has emerged as a potential neuroprotective agent for neurodegenerative diseases.[2] These application notes provide a comprehensive overview of the use of this compound in a relevant animal model of progressive MS, the Experimental Autoimmune Encephalomyelitis (EAE) model, and offer detailed protocols for its evaluation.
This compound has been shown to delay disease progression, extend survival, and reduce axonal loss in EAE models by sustaining mitochondrial bioenergetics.[3][4] Notably, its therapeutic effects appear to be independent of direct immunomodulation, highlighting its potential as a purely neuroprotective therapy.
Animal Model Selection: Experimental Autoimmune Encephalomyelitis (EAE)
The most widely used animal model to study the pathophysiology of MS and to test potential therapeutics is the EAE model. This model mimics many of the clinical and pathological features of MS, including inflammation, demyelination, and axonal degeneration in the CNS. For studying the effects of this compound on progressive MS, the chronic EAE model induced by myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in female non-obese diabetic (NOD) mice or C57BL/6 mice is particularly relevant.
Data Presentation: Summary of this compound's Therapeutic Effects in EAE
The following tables summarize the key quantitative findings from studies evaluating this compound in the MOG35-55 induced EAE model in female NOD mice.
Table 1: Clinical Outcomes in EAE Mice Treated with this compound
| Clinical Parameter | Vehicle Control | This compound (10 mg/kg) | Statistical Significance | Reference |
| Disability Progression | Higher | Delayed | p < 0.05 | |
| Survival | Shorter | Extended | Not specified | |
| Confirmed Disability Progression (HR) | - | 3.133 (1.430–6.862) | p < 0.05 |
Table 2: Neuropathological and Biomarker Changes in EAE Mice Treated with this compound
| Parameter | Vehicle Control | This compound (10 mg/kg) | Effect of this compound | Reference |
| Spinal Cord Axonal Loss | Significant | Reduced | Counteracted reduction | |
| Spinal Cord Mitochondrial DNA Content | Reduced | Maintained | Counteracted reduction | |
| Astrocyte and Microglia Activation | Increased | No significant difference | Did not affect activation | |
| Immune Cell Infiltrates (Spleen & Spinal Cord) | Present | No significant difference | Did not affect infiltration |
Experimental Protocols
Protocol 1: Induction of Chronic EAE in Mice (MOG35-55 in C57BL/6)
This protocol describes the induction of a chronic EAE model in C57BL/6 mice, which is suitable for testing the therapeutic effects of this compound.
Materials:
-
Female C57BL/6 mice, 9-13 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per mouse. Ensure the emulsion is stable before injection.
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 0.1 mL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
-
Administer 200-500 ng of PTX intraperitoneally (i.p.) in 0.1-0.3 mL of PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of PTX (200-500 ng) i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Use a standardized 0-5 scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Protocol 2: Administration of this compound
This protocol outlines the oral administration of this compound to EAE mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or a suitable suspension vehicle)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a solution or suspension of this compound at the desired concentration. A dose of 10 mg/kg has been shown to be effective.
-
Administration:
-
For a prophylactic treatment regimen, begin administration at the time of immunization (Day 0).
-
For a therapeutic treatment regimen, begin administration at the onset of clinical signs of EAE.
-
Administer the this compound solution orally via gavage once daily.
-
-
Control Group: Administer the vehicle alone to the control group of EAE mice.
Protocol 3: Histological Analysis of Spinal Cord Tissue
This protocol details the steps for assessing axonal loss in the spinal cords of treated and control EAE mice.
Materials:
-
Formalin
-
Paraffin
-
Microtome
-
Stains for axons (e.g., Bielschowsky silver stain or antibodies against neurofilament)
-
Microscope and imaging software
Procedure:
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline followed by 4% formalin.
-
Tissue Processing: Dissect the spinal cords and post-fix in formalin. Process the tissues for paraffin embedding.
-
Sectioning: Cut transverse sections of the spinal cord using a microtome.
-
Staining: Stain the sections to visualize axons.
-
Quantification: Capture images of the spinal cord white matter tracts and quantify the number of axons or the area of axonal staining. Compare the results between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound's neuroprotective mechanism in MS.
Experimental Workflow for Evaluating this compound in EAE
References
- 1. Frontiers | Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis [frontiersin.org]
- 2. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 3. Neuroprotection induced by this compound delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Utilizing Forced Expiratory Volume in 1 second (FEV1) to measure Dexpramipexole efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole is an investigational, orally administered small molecule that has demonstrated significant efficacy in reducing eosinophil levels.[1] In clinical trials for eosinophilic asthma, this reduction in eosinophils has been correlated with clinically meaningful improvements in lung function.[2] A key endpoint used to objectively measure this improvement is the Forced Expiratory Volume in 1 second (FEV1), a standard and reproducible measure of airway obstruction.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing FEV1 as a primary or secondary endpoint in clinical studies evaluating the efficacy of this compound.
This compound's proposed mechanism of action involves the inhibition of eosinophil maturation within the bone marrow.[1][4] Evidence from human biopsies suggests that the drug leads to a selective absence of mature eosinophils without affecting early eosinophilic precursors. This targeted depletion of eosinophils is believed to alleviate the eosinophilic inflammation that contributes to airway obstruction in asthma, which can be quantitatively assessed by changes in FEV1.
Data Presentation: this compound Clinical Trial Efficacy
The efficacy of this compound in improving lung function has been evaluated in key clinical trials, including the Phase II EXHALE and Phase III EXHALE-4 studies. The quantitative outcomes of these studies, particularly the changes in pre-bronchodilator FEV1, are summarized below.
Table 1: Summary of FEV1 Changes in the Phase II EXHALE Study
| Dosage Group | Mean Placebo-Corrected Change in Pre-Bronchodilator FEV1 from Baseline at Week 12 |
| 75 mg/day | Not explicitly stated, but post-hoc analysis showed improvement. |
| 150 mg/day | Not explicitly stated, but post-hoc analysis showed improvement. |
| 300 mg/day | 182 mL |
| Post-hoc analysis (all doses) | 172 mL (p=0.015) |
Table 2: Summary of FEV1 Changes in the Phase III EXHALE-4 Study
| Dosage Group | Mean Change in Pre-Bronchodilator FEV1 from Baseline (Averaged over Weeks 20 and 24) | Key Observations |
| 75 mg BID | Statistically significant reduction in blood AEC. FEV1 data not the primary comparison. | Included to assess eosinophil lowering and PK/PD relationship. |
| 150 mg BID | Statistically significant improvement compared to placebo. | Significant improvements in lung function were observed as early as Week 4. |
| Placebo | Control group for comparison. | - |
Experimental Protocols
Protocol 1: Measurement of Forced Expiratory Volume in 1 second (FEV1)
This protocol is based on the American Thoracic Society (ATS) and European Respiratory Society (ERS) 2019 guidelines for spirometry, which represent the standard for clinical trials.
1. Equipment:
-
A spirometer meeting the ISO 26782 standards with a maximum permissible accuracy error of ±2.5%.
-
3-L calibration syringe with an accuracy of ±0.015 L.
-
Disposable bacterial/viral filters and mouthpieces.
-
Nose clips.
2. Quality Control and Calibration:
-
Perform a calibration verification at least daily using the 3-L syringe.
-
The verification should involve cycling the syringe at least three times to cover a range of flows (0.5 to 12 L/s).
-
The measured volume must be within ±3% of the syringe volume.
-
Record the room temperature, barometric pressure, and humidity.
3. Patient Preparation:
-
Explain the procedure clearly to the participant, emphasizing the need for a maximal effort.
-
Instruct the participant to avoid the following before testing:
-
Smoking within 1 hour of the test.
-
Consuming alcohol within 4 hours of the test.
-
Significant exercise within 1 hour of the test.
-
Wearing restrictive clothing.
-
-
Record the participant's age, height, and sex for the calculation of predicted values.
-
Ensure adherence to withholding times for bronchodilators as specified in the study protocol.
4. Test Procedure:
-
The participant should be seated in an upright position with their chin slightly elevated and neck extended.
-
Place the nose clip on the participant's nose.
-
Instruct the participant to take several normal tidal breaths.
-
Coach the participant to perform a maximal inhalation, filling their lungs completely.
-
The participant should then seal their lips tightly around the mouthpiece.
-
Instruct the participant to perform a "blast" of expiration as forcefully and rapidly as possible, and to continue exhaling for as long as possible (up to 15 seconds).
-
Provide vigorous encouragement throughout the maneuver.
-
Following the forced expiration, instruct the participant to inhale maximally again.
5. Acceptability and Repeatability Criteria:
-
Acceptability:
-
The expiratory volume-time curve should show a rapid rise to a peak flow.
-
The effort should be free from artifacts such as coughing in the first second, glottis closure, or leaks.
-
The expiration should have a duration of at least 6 seconds (3 seconds for children).
-
The end-of-forced-expiration (EOFE) should be clearly defined.
-
-
Repeatability:
-
A minimum of three acceptable maneuvers should be obtained.
-
The two largest FEV1 values and the two largest Forced Vital Capacity (FVC) values should be within 150 mL of each other.
-
6. Data Recording:
-
The highest FEV1 and FVC values from the acceptable and repeatable maneuvers are reported, even if they come from different maneuvers.
-
All values should be recorded in liters, corrected to Body Temperature and Pressure, Saturated (BTPS).
Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound inhibits the final maturation of eosinophils in the bone marrow.
Experimental Workflow for Assessing this compound Efficacy Using FEV1
Caption: Workflow for utilizing FEV1 as an endpoint in this compound clinical trials.
Logical Relationship: How FEV1 Measures this compound Efficacy
Caption: The relationship between this compound administration and FEV1 improvement.
References
Application Notes and Protocols: Evaluating Dexpramipexole's Impact on Nasal Eosinophil Peroxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dexpramipexole (KNS-760704) is an orally bioavailable synthetic aminobenzothiazole that has demonstrated significant eosinophil-lowering effects in multiple clinical trials.[1][2] Originally developed for amyotrophic lateral sclerosis (ALS), it was serendipitously discovered to reduce absolute eosinophil counts (AECs).[1] Subsequent research has focused on its potential as a therapeutic agent for eosinophil-associated diseases, such as hypereosinophilic syndromes (HES), eosinophilic asthma, and chronic rhinosinusitis with nasal polyps (CRSwNP).[3][4] A key biomarker for eosinophilic inflammation in the airways is eosinophil peroxidase (EPX), an enzyme released by activated eosinophils. Clinical studies have shown that this compound not only reduces systemic eosinophil levels but also significantly decreases nasal EPX, indicating a local anti-inflammatory effect in the upper airways.
The proposed mechanism of action for this compound involves the inhibition of eosinophil maturation in the bone marrow, leading to a selective absence of mature eosinophils. This document provides detailed protocols for evaluating the impact of this compound on nasal eosinophil peroxidase, along with a summary of key clinical trial data.
Data Presentation: Summary of this compound's Effect on Nasal Eosinophil Peroxidase
The following tables summarize the quantitative data from clinical trials evaluating the effect of this compound on nasal eosinophil peroxidase (EPX).
Table 1: Summary of the EXHALE Phase 2 Trial Results for Nasal EPX
| Treatment Group (Twice Daily) | N | Median Week-12 Ratio to Baseline of Nasal EPX | % Reduction from Baseline | P-value (vs. Placebo) |
| Placebo | 27 | - | 16.7% | - |
| This compound 37.5 mg | 22 | - | 35.5% | 0.540 |
| This compound 75 mg | 26 | 0.17 | 82.6% | 0.021 |
| This compound 150 mg | 28 | 0.11 | 89.0% | 0.020 |
Table 2: Summary of the EXHALE Phase 2 Trial Results for Absolute Eosinophil Count (AEC)
| Treatment Group (Twice Daily) | N | Placebo-Corrected AEC Week-12 Ratio to Baseline | % Reduction from Baseline | P-value |
| This compound 75 mg | 26 | 0.34 | 66% | 0.0014 |
| This compound 150 mg | 28 | 0.23 | 77% | < 0.0001 |
Experimental Protocols
This section details the methodologies for key experiments to assess the impact of this compound on nasal eosinophil peroxidase.
Protocol 1: Collection of Nasal Samples for EPX Measurement
This protocol is adapted from established methods for in-office sampling of nasal eosinophil peroxidase.
Materials:
-
Sterile polyester fiber-tipped swabs
-
Nasal speculum
-
Vials containing sample preservation buffer (e.g., PBS with protease inhibitors)
-
Personal protective equipment (gloves, mask)
Procedure:
-
The patient should be seated comfortably.
-
Gently insert the nasal speculum to visualize the middle meatus.
-
Introduce a sterile polyester fiber-tipped swab into the nasal cavity, guided by the speculum.
-
Rub the swab across the mucosa of the middle meatus five times.
-
Carefully withdraw the swab and immediately place it into a labeled vial containing preservation buffer.
-
Agitate the swab in the buffer to dislodge the collected material.
-
The sample can be stored at -80°C until analysis.
Protocol 2: Quantification of Nasal Eosinophil Peroxidase (EPX) by ELISA
This protocol is based on a novel enzyme-linked immunosorbent assay (ELISA) for EPX.
Materials:
-
Nasal samples collected as per Protocol 1
-
EPX ELISA kit (commercially available or developed in-house)
-
Microplate reader
-
Recombinant EPX standard
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Thaw the nasal samples and standards on ice.
-
Coat a 96-well plate with a capture antibody specific for EPX and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the nasal samples and EPX standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of EPX in the samples by comparing their absorbance to the standard curve.
-
Normalize the EPX levels to the total protein concentration in each sample.
Protocol 3: Eosinophil Peroxidase (EPX) Colorimetric Activity Assay
This protocol provides a method to measure the enzymatic activity of EPX from nasal swabs.
Materials:
-
Nasal swab samples
-
Colorimetric substrate for peroxidase activity
-
Microplate reader
-
Assay buffer
Procedure:
-
Collect nasal samples using a swab as described in Protocol 1.
-
Prepare the colorimetric substrate solution according to the manufacturer's instructions.
-
Add the assay buffer and the substrate solution to the wells of a 96-well plate.
-
Place the nasal swab directly into the well and incubate for a specified time at room temperature, allowing the EPX on the swab to react with the substrate.
-
Measure the change in absorbance over time using a microplate reader at the appropriate wavelength.
-
The EPX activity is proportional to the rate of change in absorbance.
-
A relative absorbance unit cut-off value can be established to differentiate between high and low EPX activity.
Mandatory Visualizations
Caption: Proposed mechanism of this compound on nasal eosinophil peroxidase.
Caption: Experimental workflow for assessing this compound's impact on nasal EPX.
References
- 1. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The targeted eosinophil-lowering effects of this compound in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. areteiatx.com [areteiatx.com]
- 4. centerforbiosimilars.com [centerforbiosimilars.com]
Application of Dexpramipexole in In-Vitro Models of Eosinophilic Inflammation
Application Note
Introduction
Dexpramipexole (KNS-760704) is an orally bioavailable synthetic aminobenzothiazole that has demonstrated a significant and selective reduction in absolute eosinophil counts (AECs) in both clinical and preclinical studies.[1][2][3][4] Originally developed for amyotrophic lateral sclerosis (ALS), its profound effect on eosinophil levels has led to its investigation as a therapeutic agent for eosinophil-associated diseases, including hypereosinophilic syndromes (HES) and eosinophilic asthma.[1] This document provides an overview of the current understanding of this compound's mechanism of action and offers detailed protocols for its application in in-vitro models of eosinophilic inflammation.
Mechanism of Action
The precise molecular mechanism by which this compound lowers eosinophil counts is not yet fully elucidated. However, evidence from clinical trials, including bone marrow analyses in HES patients, strongly suggests that this compound inhibits the maturation of eosinophils within the bone marrow. This leads to a decrease in the number of mature eosinophils released into circulation and tissues. It is important to note that this compound does not appear to have a direct cytotoxic effect on mature eosinophils. The slow onset of eosinophil reduction in clinical studies further supports the hypothesis of maturational arrest rather than direct cell killing.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials investigating the effect of this compound on eosinophil counts in various patient populations. It is important to note that this data is from in-vivo human studies, as there is a lack of published in-vitro quantitative data for this compound.
Table 1: Effect of this compound on Absolute Eosinophil Count (AEC) in Eosinophilic Asthma (EXHALE Trial)
| Treatment Group (twice daily) | Number of Subjects | Duration | Placebo-Corrected AEC Reduction from Baseline | p-value |
| This compound 37.5 mg | 26 | 12 weeks | 55% | - |
| This compound 75 mg | 25 | 12 weeks | 66% | 0.0014 |
| This compound 150 mg | 26 | 12 weeks | 77% | < 0.0001 |
| Placebo | 26 | 12 weeks | - | - |
Table 2: Effect of this compound on AEC in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)
| Treatment | Number of Subjects | Duration | Mean Baseline AEC (x 10⁹/L) | Mean AEC at 6 Months (x 10⁹/L) | Percent Reduction | p-value |
| This compound 300 mg/day | 16 | 6 months | 0.525 | 0.031 | 94% | < 0.001 |
Table 3: Effect of this compound on Tissue Eosinophils in CRSwNP
| Treatment | Number of Subjects with Biopsies | Duration | Mean Baseline Tissue Eosinophils (per HPF) | Mean Tissue Eosinophils at 6 Months (per HPF) | Percent Reduction | p-value |
| This compound 300 mg/day | 12 | 6 months | 168 | 5 | 97% | 0.001 |
Experimental Protocols
Given the proposed mechanism of action and the notable absence of established in-vitro assays for this compound in the literature, the following protocols are suggested to investigate its effects on eosinophil maturation and function. These protocols are adapted from standard methodologies in eosinophil research.
Protocol 1: In-Vitro Eosinophil Differentiation from Hematopoietic Stem Cells
This protocol aims to assess the direct impact of this compound on the differentiation and maturation of eosinophils from progenitor cells.
Materials:
-
Human CD34+ hematopoietic stem cells (from cord blood or bone marrow)
-
StemSpan™ SFEM II or similar serum-free expansion medium
-
Cytokine cocktail for eosinophil differentiation (e.g., SCF, Flt3-L, IL-3, IL-5, GM-CSF)
-
This compound
-
DMSO (vehicle control)
-
96-well culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD34, anti-IL-5Rα, anti-CCR3, anti-Siglec-8)
-
May-Grünwald-Giemsa stain
Procedure:
-
Thaw and culture CD34+ cells in expansion medium supplemented with early-acting cytokines (e.g., SCF, Flt3-L, IL-3) for 3-5 days.
-
On day 5, transfer the cells to a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Replace the medium with eosinophil differentiation medium containing IL-3 and IL-5.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Culture the cells for an additional 14-21 days, with partial media changes every 3-4 days containing fresh cytokines and this compound.
-
At the end of the culture period, harvest the cells.
-
Perform a cell count and viability assessment (e.g., Trypan blue exclusion).
-
Analyze the cell population by flow cytometry for the expression of eosinophil-specific surface markers (IL-5Rα, CCR3, Siglec-8).
-
Prepare cytospins and stain with May-Grünwald-Giemsa to morphologically assess the percentage of mature eosinophils.
Protocol 2: Eosinophil Viability and Apoptosis Assay
This protocol is designed to determine if this compound has any direct cytotoxic or pro-apoptotic effects on mature eosinophils.
Materials:
-
Isolated human peripheral blood eosinophils (purity >95%)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
IL-5 (as a survival factor)
-
96-well culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection with magnetic beads).
-
Resuspend purified eosinophils in RPMI-1640 with 10% FBS.
-
Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control.
-
In a parallel set of wells, add IL-5 (10 ng/mL) to maintain eosinophil viability, followed by the addition of this compound at the same concentrations.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 and 48 hours.
-
At each time point, harvest the cells.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Eosinophil Degranulation Assay
This protocol assesses the effect of this compound on the release of pre-formed inflammatory mediators from mature eosinophils.
Materials:
-
Isolated human peripheral blood eosinophils
-
Tyrode's buffer with 0.1% BSA
-
This compound
-
DMSO (vehicle control)
-
Eosinophil activator (e.g., eotaxin/CCL11, C5a, or PMA)
-
Eosinophil Peroxidase (EPX/EPO) assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend the cells in Tyrode's buffer with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the eosinophil activator (e.g., 100 ng/mL CCL11) to the wells to induce degranulation. Include a non-activated control.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the amount of EPX/EPO in the supernatant using a commercially available assay kit according to the manufacturer's instructions.
-
To determine the total EPX/EPO content, lyse a separate aliquot of cells with 0.1% Triton X-100.
-
Calculate the percentage of EPX/EPO release relative to the total content.
References
Application Notes and Protocols: Use of SOD1G93A Mouse Model in Early Dexpramipexole Research for ALS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (KNS-760704), the R(+) enantiomer of pramipexole, was investigated as a potential therapeutic agent for Amyotrophic Lateral Sclerosis (ALS). Early preclinical research utilized the SOD1G93A transgenic mouse model, which expresses a human superoxide dismutase 1 (SOD1) gene with a glycine-to-alanine substitution at position 93. This model recapitulates key features of ALS, including progressive motor neuron loss and muscle atrophy. Initial studies suggested that this compound conferred neuroprotective effects, primarily through the preservation of mitochondrial function, leading to extended survival and improved motor performance in SOD1G93A mice.[1][2] However, subsequent, more rigorously designed preclinical studies did not replicate these positive findings.[3][4]
These application notes provide a summary of the reported data and detailed protocols relevant to the use of the SOD1G93A mouse model in the evaluation of this compound, reflecting both the initial promise and the eventual conflicting results.
Proposed Mechanism of Action
The neuroprotective effects of this compound in the context of ALS were hypothesized to stem from its ability to modulate mitochondrial function.[2] The proposed mechanism centers on the inhibition of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. In neurodegenerative states, excessive calcium influx and oxidative stress can trigger the opening of the mPTP, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors. This compound is thought to interact with components of the F1Fo ATP synthase, which may in turn inhibit the opening of the mPTP, thereby preserving mitochondrial integrity and function. This action is believed to mitigate downstream pathological events such as excitotoxicity and apoptosis.
Quantitative Data Summary
The preclinical data on the efficacy of this compound in the SOD1G93A mouse model are conflicting. While early studies reported positive outcomes, later, well-powered, and blinded studies found no significant effect. The following tables summarize the quantitative data from a comprehensive study by Vieira et al. (2014) conducted at the ALS Therapy Development Institute, which did not show a therapeutic benefit for this compound.
Table 1: Survival Analysis of SOD1G93A Mice Treated with this compound
| Treatment Group | Median Lifespan (Days) | % Change vs. Vehicle | Hazard Ratio (95% CI) | p-value |
| Vehicle Control | 128 | - | - | - |
| This compound (200 mg/kg/day) | 129 | +0.8% | 0.98 (0.64-1.51) | 0.94 |
Data adapted from Vieira et al., 2014.
Table 2: Disease Progression in SOD1G93A Mice Treated with this compound
| Parameter | Vehicle Control (Mean ± SEM) | This compound (200 mg/kg/day) (Mean ± SEM) | p-value |
| Onset of Neurological Score 2 (Days) | 115.8 ± 2.1 | 115.4 ± 2.3 | 0.88 |
| Age at Peak Body Weight (Days) | 98.7 ± 2.3 | 98.5 ± 2.6 | 0.94 |
Data adapted from Vieira et al., 2014.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Vieira et al. (2014), which represents a rigorous approach to preclinical drug testing in the SOD1G93A mouse model.
Animal Model
-
Strain: High-copy B6SJL-Tg(SOD1*G93A)1Gur/J mice.
-
Breeding: Male SOD1G93A mice are crossed with B6SJL F1 female mice.
-
Genotyping: Offspring are genotyped for the human SOD1 transgene via PCR analysis of tail-tip DNA.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
Compound: this compound dihydrochloride.
-
Formulation: this compound is dissolved in filtered drinking water at a concentration of 1.19 g/L to achieve a target dose of approximately 200 mg/kg/day.
-
Vehicle Control: Filtered drinking water.
-
Administration Route: Ad libitum in drinking water.
-
Treatment Start: Dosing is initiated at a pre-symptomatic age (e.g., 55 days).
-
Monitoring: Water consumption is monitored to ensure consistent drug intake.
Efficacy Endpoints
-
Survival:
-
The primary endpoint is survival, defined as the inability of a mouse to right itself within 30 seconds of being placed on its side.
-
Mice are monitored daily for signs of reaching the endpoint.
-
-
Motor Function and Disease Progression:
-
Body Weight: Mice are weighed twice weekly. The age at which peak body weight is achieved is recorded as a marker of disease onset.
-
Neurological Score: Disease progression is monitored twice weekly using a neurological scoring system:
-
0: Normal motor function.
-
1: Tremor or splayed gait.
-
2: Ataxia and/or significant gait abnormality.
-
3: Hindlimb paralysis.
-
4: Inability to right within 30 seconds (endpoint).
-
-
The age at which a mouse reaches a neurological score of 2 is considered the onset of definitive symptomatic disease.
-
Statistical Analysis
-
Survival: Survival data are analyzed using the log-rank (Mantel-Cox) test to compare survival curves between treatment and vehicle groups. Hazard ratios are calculated using Cox proportional hazards regression.
-
Disease Progression: Body weight and neurological score data are analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare between groups.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in mitigating mitochondrial dysfunction.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in SOD1G93A mice.
Conclusion
The investigation of this compound in the SOD1G93A mouse model serves as an important case study in preclinical ALS research. While initial findings were promising, subsequent, more rigorous studies did not demonstrate efficacy. This highlights the critical importance of robust experimental design, including appropriate sample sizes, gender balancing, and blinded analysis, in preclinical therapeutic evaluation. The detailed protocols and conflicting data presented here are intended to inform future research in the field, emphasizing the need for careful and thorough preclinical assessment before advancing to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Amyotrophic lateral sclerosis and the clinical potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is Ineffective in Two Models of ALS Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing potential chiral interconversion of Dexpramipexole to Pramipexole in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential in vivo chiral interconversion of Dexpramipexole ((R)-Pramipexole) to its (S)-enantiomer, Pramipexole.
Frequently Asked Questions (FAQs)
Q1: Does this compound convert to Pramipexole in vivo?
A1: Based on clinical study data, this compound does not convert to Pramipexole at pharmacologically significant levels in humans. A study involving the administration of single doses of this compound up to 600 mg per day found no detectable levels of Pramipexole in plasma samples.[1]
Q2: Why is it important to assess the chiral stability of this compound?
A2: this compound is the (R)-enantiomer of Pramipexole. While this compound has shown potential for treating conditions like eosinophilic asthma, Pramipexole, the (S)-enantiomer, is a potent dopamine agonist used for Parkinson's disease.[2][3][4] Any significant in vivo conversion from this compound to Pramipexole could lead to unintended dopaminergic side effects. Therefore, confirming its chiral stability is a critical safety parameter.
Q3: What factors can influence the chiral interconversion of drugs in vivo?
A3: Chiral inversion can be influenced by both biological and non-biological factors.[5] Biological factors include enzymes, tissue types, and species differences. Non-biological factors that can play a role, particularly during sample processing and analysis, include pH, temperature, and solvents.
Q4: What is the primary analytical technique to monitor for potential chiral interconversion of this compound?
A4: A highly sensitive and selective chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the method of choice. This technique allows for the separation of the two enantiomers and their precise quantification in biological matrices like human plasma.
Troubleshooting Guide: Chiral HPLC/LC-MS/MS Analysis
This guide addresses common issues encountered during the analytical determination of this compound and Pramipexole in biological samples.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor enantiomeric resolution | - Inappropriate chiral column selection.- Mobile phase composition not optimal.- Column temperature fluctuations. | - Column Selection: Ensure the use of a suitable chiral stationary phase. The CHIRALPAK® ID column has been successfully used.- Mobile Phase Optimization: Adjust the ratio of organic modifier and buffer. A gradient elution may be necessary to achieve separation.- Temperature Control: Use a column oven to maintain a stable temperature. |
| Peak tailing | - Secondary interactions between the basic amine groups of the analytes and acidic residual silanol groups on the HPLC column's stationary phase.- Inappropriate mobile phase pH.- Column overload. | - pH Adjustment: Operate at a low mobile phase pH (e.g., 2-3) to suppress the ionization of silanol groups.- Column Choice: Consider columns specifically designed for basic compounds.- Sample Concentration: Reduce the injected sample concentration to avoid overloading the column. |
| Low sensitivity / Inability to reach required LLOQ | - Inefficient sample extraction and cleanup.- Suboptimal mass spectrometry parameters. | - Sample Preparation: A combination of protein precipitation and solid-phase extraction (SPE) can effectively clean up plasma samples. Liquid-liquid extraction is also a viable method.- MS Optimization: Optimize MS parameters (e.g., ion source settings, collision energy) for both Pramipexole and this compound. |
| No detection of Pramipexole in this compound-dosed samples | - This is the expected outcome based on current clinical data. | - Method Verification: To ensure the method is capable of detecting Pramipexole if present, analyze a positive control sample (a blank plasma sample spiked with a known low concentration of Pramipexole). |
Experimental Protocols
Chiral LC-MS/MS Method for Quantification of Pramipexole in Human Plasma
This protocol is based on the methodology described in the literature for detecting potential chiral interconversion.
1. Sample Preparation (Protein Precipitation followed by SPE)
-
To a plasma sample, add a precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: A chiral column capable of separating the enantiomers (e.g., CHIRALPAK ID).
-
Mobile Phase: A suitable mixture of organic solvent and aqueous buffer, potentially with a pH gradient.
-
Flow Rate: As per column manufacturer's recommendation.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Pramipexole and an internal standard.
Quantitative Data Summary
The following table summarizes the key performance characteristics of a validated chiral LC-MS/MS assay for the detection of Pramipexole in the presence of this compound.
| Parameter | Value | Reference |
| Analyte | Pramipexole (PPX) | |
| Matrix | Human Plasma | |
| Dynamic Range | 0.150 - 1.00 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.150 ng/mL | |
| This compound Concentration at LLOQ | Up to 1000 ng/mL |
Visualizations
Caption: Workflow for the bioanalysis of this compound and Pramipexole in plasma.
References
- 1. Chiral liquid chromatography-tandem mass spectrometry assay to determine that this compound is not converted to pramipexole in vivo after administered in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral inversion - Wikipedia [en.wikipedia.org]
Dexpramipexole Technical Support Center: Overcoming Solubility and Stability Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the solubility and stability challenges associated with Dexpramipexole in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in research?
A1: this compound is a synthetic aminobenzothiazole derivative, specifically the (R)-enantiomer of pramipexole.[1] Unlike its (S)-enantiomer, this compound has minimal dopamine agonist activity.[1] Its primary mechanism of action of interest in recent research is the reduction of eosinophil counts.[2][3] Evidence suggests that this compound inhibits the maturation of eosinophils within the bone marrow, leading to a decrease in circulating eosinophils.[4] This effect is thought to be indirect, possibly through interactions with the bone marrow niche.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is a water-soluble small molecule. For research purposes, it is commonly dissolved in Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS).
Q3: I'm observing precipitation when I add my this compound stock solution to my cell culture media. What could be the cause and how can I prevent it?
A3: Precipitation of this compound upon addition to aqueous solutions like cell culture media can be a common issue. This is often due to the compound's lower solubility in the final solution compared to the initial stock, a phenomenon known as "salting out." The higher ionic strength and presence of various components in cell culture media can reduce the solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this issue.
Q4: How should I store this compound to ensure its stability?
A4: this compound as a solid should be stored at -20°C. Under these conditions, it is stable for at least two years. Aqueous stock solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is advisable to store aliquots at -80°C and use them within a month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Precipitation of this compound in Experimental Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the stock solution or final experimental medium after the addition of this compound.
-
Inconsistent or lower-than-expected biological activity in assays.
Possible Causes:
-
Exceeding Solubility Limit: The concentration of this compound in the final solution exceeds its solubility in that specific buffer or medium.
-
"Salting Out": High concentrations of salts or other components in the final buffer or media can decrease the solubility of this compound.
-
pH Effects: The pH of the final solution may influence the ionization state and solubility of this compound.
-
Low Temperature: Preparation or storage of solutions at low temperatures can decrease solubility.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution in DMSO. While this will require adding a larger volume to your final solution, it can help prevent localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Instead of adding the this compound stock directly to the final volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Warm the cell culture media or buffer to 37°C before adding the this compound stock solution.
-
Gentle Mixing: After adding this compound, mix the solution gently by inversion or swirling rather than vigorous vortexing, which can sometimes promote precipitation.
-
Solvent Co-solvency: For challenging formulations, consider the use of co-solvents. However, be mindful of their potential effects on your experimental system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for in vivo studies and may be adapted for in vitro use with appropriate controls.
-
pH Adjustment: Ensure the pH of your final solution is within a range that favors this compound solubility. While specific data is limited, maintaining a physiological pH of around 7.4 is a good starting point.
Issue: Loss of this compound Activity Over Time in Aqueous Solutions
Symptoms:
-
Diminished or inconsistent biological effects in experiments conducted over several hours or days using the same this compound solution.
Possible Causes:
-
Hydrolytic Degradation: this compound may be susceptible to hydrolysis in aqueous environments. Studies on the related compound pramipexole have shown degradation under both acidic and basic conditions.
-
Oxidative Degradation: The presence of oxidizing agents or exposure to air could lead to the degradation of this compound. Pramipexole has been shown to degrade in the presence of hydrogen peroxide.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds.
Solutions:
-
Prepare Fresh Solutions: The most effective way to mitigate stability issues is to prepare this compound solutions fresh for each experiment.
-
Protect from Light: Prepare and store this compound solutions in amber vials or tubes, or wrap containers in aluminum foil to protect them from light. Conduct experiments in low-light conditions when possible.
-
Use High-Purity Water and Reagents: To minimize oxidative degradation, use high-purity, degassed water and reagents for solution preparation.
-
Short-Term Storage: If a solution must be stored, aliquot it into single-use volumes and store at -80°C for no longer than one month. Thaw quickly at 37°C before use and do not refreeze.
-
Include Stability Controls: In long-term experiments, include a freshly prepared this compound control at later time points to assess any potential loss of activity of the initial solution.
Data Presentation
Table 1: Solubility of this compound in Common Research Solvents
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temperature | Common solvent for preparing concentrated stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Room Temperature | Suitable for preparing working solutions for in vitro assays. |
| Water | 100 mg/mL | Room Temperature | This compound is a water-soluble molecule. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 211.33 g/mol for free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.11 mg of this compound free base.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or PBS
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Perform a serial dilution of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in media.
-
Add the final diluted this compound solution to your cell culture plates.
-
Always include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO as the this compound-treated wells).
Visualizations
Caption: Proposed mechanism of action of this compound on eosinophil maturation.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Optimizing Dexpramipexole dosage for maximal eosinophil reduction with minimal side effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Dexpramipexole dosage for maximal eosinophil reduction with minimal side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reducing eosinophil counts?
A1: this compound is understood to inhibit the maturation of eosinophils within the bone marrow.[1][2] Evidence from bone marrow biopsies in patients with hypereosinophilic syndromes (HES) shows a selective absence of mature eosinophils in responders to this compound treatment, suggesting an arrest in the later stages of eosinophil development.[3][4][5]
Q2: What is the typical onset and time to maximal effect for eosinophil reduction with this compound?
A2: The eosinophil-lowering effect of this compound is not immediate. It typically begins to be observed after one month of treatment, with the maximum reduction in peripheral blood eosinophils occurring after 3 to 4 months of continuous dosing.
Q3: What are the most common side effects associated with this compound treatment?
A3: this compound is generally well-tolerated, with an overall adverse event rate similar to placebo in clinical trials. Reported adverse events have been balanced across treatment and placebo arms. In some studies, mood swings, palpitations, and skin rash were noted in a small percentage of participants. Transient, laboratory-defined neutropenia was observed in 6.1% of subjects in a phase 3 trial for ALS, but was not observed in a study on HES. Importantly, no increase in infection-related adverse events has been associated with the eosinophil-lowering effects of this compound.
Q4: Is there a dose-dependent relationship for eosinophil reduction?
A4: Yes, clinical trial data demonstrates a dose-dependent reduction in absolute eosinophil count (AEC). Higher doses of this compound are associated with a greater percentage reduction in AEC.
Troubleshooting Guide
Issue 1: Suboptimal eosinophil reduction observed in our experiment.
-
Possible Cause 1: Insufficient duration of treatment.
-
Troubleshooting Step: Ensure that the experimental timeline accounts for the slow onset of this compound's effect. As it can take 3-4 months to reach maximum efficacy, experiments of a shorter duration may not show the full potential for eosinophil reduction.
-
-
Possible Cause 2: Dosage is too low.
-
Troubleshooting Step: Refer to the dose-response data from clinical trials. Consider a dose escalation study within the well-tolerated range (e.g., 75 mg to 150 mg twice daily) to determine the optimal dose for the desired level of eosinophil reduction in your specific model or patient population.
-
Issue 2: Observing adverse events in our preclinical/clinical study.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: While this compound has a favorable safety profile, it is crucial to monitor for any adverse events. For instance, if neutropenia is observed, consider implementing regular monitoring of absolute neutrophil count (ANC). In vitro assays, such as the CFU-GM assay, can be used to predict the myelosuppressive potential of compounds and may be useful in assessing the risk of neutropenia.
-
-
Possible Cause 2: Drug-drug interactions.
-
Troubleshooting Step: Review all concomitant medications being administered in your study. Certain medications may have the potential to interact with this compound, although specific interaction studies are not extensively detailed in the provided search results. A careful review of the metabolic pathways of all administered drugs is recommended.
-
Data Presentation
Table 1: Dose-Dependent Reduction in Absolute Eosinophil Count (AEC) from the EXHALE Trial
| This compound Dosage (Twice Daily) | Placebo-Corrected AEC Reduction at Week 12 (%) |
| 37.5 mg | 55% |
| 75 mg | 66% |
| 150 mg | 77% |
Table 2: Incidence of Treatment-Emergent Adverse Events (AEs) from the EXHALE Trial
| Treatment Group | Percentage of Subjects Reporting AEs |
| Placebo | 33.3% |
| This compound 37.5 mg BID | 31.8% |
| This compound 75 mg BID | 46.2% |
| This compound 150 mg BID | 42.9% |
Experimental Protocols
1. Quantification of Absolute Eosinophil Count (AEC) in Peripheral Blood
-
Objective: To determine the number of eosinophils per microliter of blood.
-
Methodology:
-
Sample Collection: Whole blood is collected via venipuncture into a tube containing EDTA as an anticoagulant.
-
Sample Preparation: A blood sample is diluted (e.g., 1:20) with a staining fluid, such as Dunger's solution or a phloxine-containing stain, which specifically stains eosinophil granules an orange-red color.
-
Cell Counting:
-
Manual Method: The stained sample is loaded into a hemocytometer (counting chamber). After allowing the cells to settle, the number of orange-red stained eosinophils is counted under a microscope in a defined area.
-
Automated Method: Automated hematology analyzers can also provide an absolute eosinophil count as part of a complete blood count (CBC) with differential.
-
-
Calculation: The absolute eosinophil count is calculated by multiplying the percentage of eosinophils (determined from the differential count) by the total white blood cell count. The result is expressed as cells per microliter (cells/mcL).
-
2. Measurement of Nasal Eosinophil Peroxidase (EPX)
-
Objective: To quantify a biomarker of tissue eosinophilic inflammation in the upper airways.
-
Methodology:
-
Sample Collection: A nasal mucosal brushing or nasal mucus sample is collected from the middle meatus during in-clinic nasal endoscopy using a sterile polyester fiber-tipped swab.
-
Sample Processing: The collected sample is processed to extract proteins.
-
Quantification: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of EPX in the sample. The results can be normalized to the total protein concentration in the sample.
-
Alternative Method: A colorimetric EPX activity assay can also be used, which measures the enzymatic activity of EPX from a nasal swab and has been shown to correlate with tissue eosinophil counts.
-
Visualizations
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: this compound's proposed mechanism of action on eosinophil maturation.
Caption: Logical workflow for this compound dosage optimization.
References
- 1. A physiological model of granulopoiesis to predict clinical drug induced neutropenia from in vitro bone marrow studies: with application to a cell cycle inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. areteiatx.com [areteiatx.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating potential experimental artifacts in Dexpramipexole studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexpramipexole. The information is designed to help identify and mitigate potential experimental artifacts and address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the dose- and time-dependent lowering of eosinophil counts.[1][2] Evidence suggests that it inhibits the maturation of eosinophils in the bone marrow, leading to a reduction in both blood and tissue eosinophil levels.[3] Additionally, this compound has been shown to enhance mitochondrial efficiency by increasing ATP production and reducing the generation of reactive oxygen species (ROS).[1][4]
Q2: What are the known off-target effects or drug interactions of this compound?
A2: this compound is the (R)-enantiomer of pramipexole and has virtually no dopamine agonist activity. However, its therapeutic efficacy can be decreased when used in combination with dopamine antagonists such as amisulpride, aripiprazole, and haloperidol. The risk of adverse effects may be increased when combined with bupropion or methylphenidate.
Q3: What is the recommended formulation and storage for this compound for in vitro studies?
A3: this compound is a water-soluble small molecule. For in vitro experiments, it is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then further diluted in cell culture media. It is important to refer to the manufacturer's instructions for specific solubility and stability information. For long-term storage, it is recommended to store the compound in a dry, dark place at -20°C.
Troubleshooting Guides
In Vitro Assays
Problem 1: High variability in cell-based assay results.
-
Potential Cause: Inconsistent cell culture conditions can lead to phenotypic drift and variable drug responses. Factors such as cell density, passage number, and time from the last passage can all contribute to variability.
-
Mitigation Strategy:
-
Standardize cell culture protocols, including seeding density and passage number limits.
-
Use a consistent time point for assays after cell passaging.
-
Regularly test for mycoplasma contamination.
-
Consider using cryopreserved cell stocks for critical experiments to ensure consistency.
-
Problem 2: Inaccurate measurement of mitochondrial function.
-
Potential Cause: Assays for mitochondrial function, such as measuring ATP production or oxygen consumption, are sensitive to experimental conditions. Issues can arise from improper handling of isolated mitochondria, incorrect reagent concentrations, or misinterpretation of results.
-
Mitigation Strategy:
-
ATP Measurement (Luciferase-based): Ensure the stability of the luciferase reaction mixture and ATP standards. Note that high concentrations of ATP can lead to a logarithmic decay in the luminescent signal.
-
Oxygen Consumption (Seahorse Analyzer): Optimize the concentration of FCCP to induce maximal respiration. Low oxygen consumption rates (OCR) could be due to an insufficient number of cells or compromised mitochondrial health. Always correct for non-mitochondrial oxygen consumption.
-
Problem 3: Difficulty in identifying and quantifying eosinophils by flow cytometry.
-
Potential Cause: Eosinophils can be challenging to distinguish from other granulocytes, like neutrophils, based on forward and side scatter characteristics alone. Autofluorescence of eosinophils can also interfere with the detection of some fluorochromes.
-
Mitigation Strategy:
-
Use a combination of markers to reliably identify eosinophils. A common strategy is to gate on cells with high side scatter and high autofluorescence, and then differentiate them from neutrophils based on the lack of CD16 expression or the presence of CD49d.
-
For more specific identification, use markers like Siglec-F (in mice) or CCR3 and Siglec-8 (in humans).
-
Clinical and In Vivo Studies
Problem 4: High placebo response in clinical trials.
-
Potential Cause: The placebo effect can be significant in studies involving subjective endpoints, such as those for neurodegenerative diseases and asthma. Patient expectations and the natural course of the disease can contribute to this effect.
-
Mitigation Strategy:
-
Employ a placebo lead-in phase to identify and exclude placebo responders before randomization.
-
Train study staff and participants to ensure accurate and consistent reporting of symptoms.
-
Consider using objective biomarkers in addition to clinical endpoints.
-
Problem 5: Variable patient response to this compound.
-
Potential Cause: The underlying heterogeneity of eosinophilic diseases can lead to varied responses to treatment. Not all patients with conditions like hypereosinophilic syndrome (HES) may respond to this compound.
-
Mitigation Strategy:
-
Carefully define patient inclusion and exclusion criteria based on disease phenotype and biomarkers.
-
Stratify patients based on relevant biomarkers to identify subgroups that are more likely to respond.
-
Monitor drug compliance and serum drug levels to ensure adequate exposure.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Data on Eosinophil Reduction
| Clinical Trial | Indication | Dose | Duration | Baseline AEC (cells/μL) | % Reduction in AEC (vs. Placebo) | Reference |
| Phase II EXHALE-1 | Eosinophilic Asthma | 75 mg BID | 12 weeks | ≥300 | 66% | |
| 150 mg BID | 77% | |||||
| Phase III | Amyotrophic Lateral Sclerosis | 300 mg daily | 6 months | Not specified | 69.1% (vs. 18.7% increase in placebo) | |
| Proof-of-Concept | Hypereosinophilic Syndromes | 150 mg BID | 12 weeks | >1500 | Significant reduction, enabling steroid sparing in 40% of patients |
AEC: Absolute Eosinophil Count; BID: Twice daily
Experimental Protocols
Protocol 1: Measurement of ATP Production in Isolated Mitochondria
This protocol is adapted from a method using a commercially available bioluminescent ATP determination assay.
Materials:
-
ATP determination kit (e.g., Molecular Probes A-22066) containing D-luciferin, luciferase, DTT, ATP standards, and reaction buffer.
-
Isolated mitochondria
-
Luminometer
Procedure:
-
Prepare the reaction mixture according to the kit manufacturer's instructions.
-
Add a known amount of isolated mitochondria to the reaction mixture in a luminometer cuvette.
-
Measure the basal luminescence to determine the initial ATP content.
-
To measure the rate of ATP production, add ADP to the cuvette to a final concentration of 2.5 mM.
-
Record the luminescence signal every 5 seconds for a total of 5 minutes.
-
To confirm that the ATP production is from oxidative phosphorylation, a parallel sample can be incubated with an inhibitor like oligomycin (1-5 mM) for 10 minutes at 37°C before measuring ATP production.
Protocol 2: Immunophenotyping of Eosinophils by Flow Cytometry
This is a general protocol for identifying eosinophils in a mixed leukocyte population.
Materials:
-
Whole blood or single-cell suspension from tissue
-
Red blood cell lysis buffer
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated antibodies against relevant markers (e.g., CD16, CD49d, CCR3, Siglec-8)
-
Flow cytometer
Procedure:
-
Collect whole blood in an anticoagulant-containing tube or prepare a single-cell suspension from tissue.
-
If using whole blood, perform red blood cell lysis according to the buffer manufacturer's protocol.
-
Wash the cells with staining buffer and resuspend them at a concentration of 1 x 10^6 cells/100 µL.
-
Add the antibody cocktail to the cell suspension and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Gating Strategy:
-
Gate on the granulocyte population based on forward and side scatter.
-
Identify eosinophils based on their high side scatter and high autofluorescence.
-
Further refine the eosinophil gate by excluding neutrophils based on the lack of CD16 expression or by positively gating on cells expressing CD49d or more specific markers like CCR3 and Siglec-8.
-
Visualizations
References
Troubleshooting unexpected results in Dexpramipexole clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in clinical trials involving Dexpramipexole. The information is curated for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments.
FAQs: Troubleshooting Unexpected Efficacy and Safety Readouts
Q1: Why did the Phase III EMPOWER trial for Amyotrophic Lateral Sclerosis (ALS) fail to meet its primary efficacy endpoint despite promising Phase II data?
A1: The Phase III EMPOWER trial, a large-scale, international, randomized, double-blind, placebo-controlled study, did not demonstrate a statistically significant benefit of this compound over placebo in ALS patients.[1] The primary endpoint, a combined assessment of function and survival (CAFS), showed no significant difference between the this compound and placebo groups.[2] Several factors may have contributed to this outcome:
-
Preclinical Model Limitations: The initial promise of this compound was based on in vitro and in vivo models of neurodegeneration, including the SOD1G93A mouse model of ALS.[3][4] However, the translation of efficacy from preclinical animal models to human clinical trials in neurodegenerative diseases is notoriously challenging and often unsuccessful.[5]
-
Disease Heterogeneity: ALS is a clinically and genetically heterogeneous disease. It is possible that this compound may have a beneficial effect in a specific subpopulation of ALS patients that was not apparent in the broad population enrolled in the EMPOWER trial.
-
Underlying Disease Pathology: While this compound was shown to enhance mitochondrial function, the complex and multifactorial pathology of ALS may involve pathways that are not sufficiently addressed by this mechanism alone.
-
Pharmacokinetics and Target Engagement: While the drug reached the central nervous system, it may not have modulated the key disease processes sufficiently to produce a clinical benefit.
Q2: We are observing high variability in eosinophil reduction in our cohort for an eosinophil-associated disease trial. What could be the cause?
A2: While this compound has demonstrated consistent and dose-dependent eosinophil-lowering effects in clinical trials for eosinophilic asthma and hypereosinophilic syndromes, variability in patient response can occur. Potential reasons for this variability include:
-
Natural Fluctuation of Eosinophil Counts: Blood eosinophil counts can exhibit significant intraindividual variability over time. It is crucial to establish a stable baseline eosinophil count before assessing the drug's effect. Repeat measurements are recommended to ensure accurate patient selection and response assessment.
-
Concomitant Medications: Concurrent use of other medications, particularly corticosteroids, can influence eosinophil counts and may mask or alter the effects of this compound.
-
Underlying Disease Activity: The severity and activity of the underlying eosinophilic disease can impact the degree of eosinophil reduction.
-
Pharmacokinetic Differences: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varied drug exposure and, consequently, different pharmacological responses.
Q3: Is there a risk of neutropenia with this compound treatment?
A3: In the Phase III EMPOWER trial for ALS, a higher incidence of neutropenia was observed in the this compound group (8%) compared to the placebo group (2%). While most adverse events were mild to moderate, this is a potential safety signal to monitor closely in clinical trials.
Data from this compound Clinical Trials
Table 1: Results of the Phase III EMPOWER Trial in ALS
| Parameter | This compound (150 mg BID) | Placebo | p-value |
| Number of Participants | 474 | 468 | N/A |
| Primary Endpoint (CAFS Score at 12 months, LS Mean) | 441.76 | 438.84 | 0.86 |
| Change in ALSFRS-R Score at 12 months (Mean) | -13.34 | -13.42 | 0.90 |
| Mortality at 12 months | 16% (74 participants) | 17% (79 participants) | 0.84 (HR 1.03) |
| Neutropenia Incidence | 8% (37 participants) | 2% (8 participants) | N/A |
Data sourced from Cudkowicz ME, et al. (2013). The Lancet Neurology.
Table 2: Efficacy of this compound in the Phase II EXHALE Trial for Eosinophilic Asthma
| Treatment Group (twice daily) | Number of Participants | Placebo-Corrected Reduction in Absolute Eosinophil Count (AEC) at Week 12 |
| 37.5 mg | 22 | 55% |
| 75 mg | 26 | 66% (p=0.0014) |
| 150 mg | 28 | 77% (p<0.0001) |
Data sourced from Siddiqui S, et al. (2023). Journal of Allergy and Clinical Immunology.
Experimental Protocols
Assessment of Efficacy in the EMPOWER ALS Trial
-
Primary Endpoint: The primary efficacy endpoint was the Combined Assessment of Function and Survival (CAFS). This was a joint rank analysis of the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score and the time to death up to 12 months.
-
Secondary Endpoints:
-
Time to death up to 18 months.
-
Respiratory decline.
-
Changes in muscle strength.
-
Changes in quality of life.
-
-
Patient Population: Participants were aged 18-80 years with a diagnosis of ALS (familial or sporadic) with symptom onset within 24 months of baseline. Key inclusion criteria included a slow vital capacity of ≥65% of predicted.
-
Treatment: Participants were randomized 1:1 to receive either 150 mg of this compound twice daily or a matching placebo.
Assessment of Efficacy in the EXHALE Asthma Trial
-
Primary Endpoint: The primary endpoint was the relative change in blood absolute eosinophil count (AEC) from baseline to week 12.
-
Key Secondary Endpoint: Change in prebronchodilator Forced Expiratory Volume in 1 second (FEV1) from baseline to week 12.
-
Exploratory Endpoint: Nasal eosinophil peroxidase (EPX) as a biomarker of tissue eosinophilia.
-
Patient Population: Adults with inadequately controlled moderate to severe asthma and a blood AEC of ≥300/μL.
-
Treatment: Participants were randomized to receive this compound at doses of 37.5 mg, 75 mg, or 150 mg twice daily, or a matching placebo.
Visualizing the Mechanisms of Action
This compound's Proposed Mitochondrial Mechanism
This compound is thought to enhance mitochondrial bioenergetics. One proposed mechanism is its interaction with the F1Fo ATP synthase, potentially inhibiting the mitochondrial permeability transition pore (mPTP), which can be triggered by cellular stress and lead to cell death.
Caption: Proposed mitochondrial mechanism of this compound.
This compound's Proposed Eosinophil-Lowering Mechanism
Evidence suggests that this compound inhibits the maturation of eosinophils in the bone marrow, leading to a reduction in circulating eosinophil counts. The exact molecular targets within the eosinophil differentiation pathway are still under investigation.
Caption: Hypothesized inhibition of eosinophil maturation by this compound.
References
- 1. areteiatx.com [areteiatx.com]
- 2. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. ALS Clinical Trials Review: 20 Years of Failure. Are We Any Closer to Registering a New Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for accurate Dexpramipexole quantification
Welcome to the technical support center for the analytical quantification of Dexpramipexole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the accurate quantification of this compound?
A1: The most common methods for this compound quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity, especially for complex matrices like plasma.[3][4] For chiral separation from its enantiomer, Pramipexole, specific chiral HPLC methods are necessary.[3] Spectrophotometric methods have also been developed and validated for the determination of the related compound pramipexole.
Q2: What are the critical parameters to consider when developing a robust HPLC-UV method for this compound?
A2: For a robust HPLC-UV method, it is crucial to optimize the mobile phase composition (including pH and organic modifier ratio), select a suitable column (e.g., C18), and set the detection wavelength at the absorbance maximum of this compound (around 263 nm for the related compound pramipexole). Method validation should be performed according to ICH guidelines, including evaluation of linearity, accuracy, precision, specificity, and robustness. Deliberate variations in parameters like flow rate and mobile phase composition should be tested to ensure the method's robustness.
Q3: How can matrix effects be minimized in the LC-MS/MS bioanalysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. To mitigate these effects, efficient sample preparation techniques such as protein precipitation followed by solid-phase extraction (SPE) are recommended. Additionally, optimizing chromatographic conditions to separate this compound from co-eluting matrix components is crucial. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Q4: What are the recommended sample preparation techniques for this compound analysis in biological fluids?
A4: For the analysis of this compound in biological matrices like human plasma, a combination of protein precipitation and solid-phase extraction (SPE) has been shown to be effective. Protein precipitation is a simple first step to remove the bulk of proteins, while SPE provides further cleanup to minimize matrix effects. The choice of SPE sorbent (e.g., strong cation exchange) should be carefully optimized for the specific matrix.
Q5: How can the stability of this compound be ensured in analytical samples and solutions?
A5: To ensure the stability of this compound, it is important to conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products. For routine analysis, it is recommended to prepare standards and samples fresh and minimize their time in the autosampler. Consistent temperature control for both the autosampler and the column is also essential to prevent degradation. Stability should be assessed at each stage, from sample collection and storage to the final analytical measurement.
Q6: Why is chiral separation important in the analysis of this compound?
A6: this compound is the (R)-enantiomer of Pramipexole. To accurately quantify this compound and to monitor any potential in vivo chiral interconversion to the pharmacologically active (S)-enantiomer (Pramipexole), a highly sensitive and selective chiral LC-MS/MS assay is required. This ensures that the measured concentration corresponds solely to this compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Recommended Action |
| Secondary interactions with the stationary phase | Use a high-purity silica column. Adjust the mobile phase pH or ionic strength to minimize interactions. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase composition | Optimize the organic solvent percentage and the buffer concentration in the mobile phase. |
| Column degradation | Replace the column with a new one of the same type. |
Issue 2: Inconsistent Analytical Results (Variable Peak Areas or Retention Times)
| Potential Cause | Recommended Action |
| Instability of this compound in solution | Prepare standards and samples fresh daily and keep them in a temperature-controlled autosampler. Minimize the time samples spend in the autosampler before injection. |
| Inconsistent HPLC system performance | Verify the performance of the HPLC system, including pump flow rate accuracy and injector precision. |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature. |
| Sample preparation variability | Ensure consistent and reproducible sample preparation procedures for all samples and standards. |
Issue 3: Signal Suppression or Enhancement in LC-MS/MS Analysis (Matrix Effect)
| Potential Cause | Recommended Action |
| Co-eluting endogenous matrix components | Improve sample clean-up by optimizing the solid-phase extraction (SPE) protocol or using a more selective extraction method like liquid-liquid extraction (LLE). |
| Inadequate chromatographic separation | Modify the HPLC method (e.g., change the gradient slope, use a different column) to better separate the analyte from matrix interferences. |
| Ionization source issues | Evaluate alternative ionization sources (e.g., APCI instead of ESI) to potentially reduce background noise and increase sensitivity. |
| Phospholipid interference | Incorporate a phospholipid removal step in the sample preparation or use a column specifically designed to retain phospholipids. |
Issue 4: Appearance of New or Unidentified Peaks in the Chromatogram
| Potential Cause | Recommended Action |
| Degradation of this compound | Conduct forced degradation studies to identify potential degradation products. Ensure proper storage and handling of samples and standards. |
| Interaction with excipients or container | Investigate potential interactions between this compound and formulation excipients or the container closure system. |
| Contamination from the system or solvent | Flush the HPLC system thoroughly and use high-purity solvents and reagents. |
Quantitative Data Summary
Table 1: Performance Characteristics of a Chiral LC-MS/MS Method for Pramipexole in the Presence of this compound in Human Plasma
| Parameter | Value |
| Dynamic Range | 0.150 - 1.00 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.150 ng/mL |
| Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation followed by Solid-Phase Extraction (SPE) |
| Note | This method was developed to detect Pramipexole in the presence of up to 1000 ng/mL of this compound. |
Table 2: Performance of a Validated RP-HPLC Method for Pramipexole Dihydrochloride
| Parameter | Value |
| Linearity Range | 6.25 - 225.0 µg/mL |
| Mean Recovery | 101.26 % ± 0.56 |
| Limit of Detection (LOD) | 4.18 µg/mL |
| Limit of Quantitation (LOQ) | 12.66 µg/mL |
| Retention Time | 5.2 minutes |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS for this compound and Pramipexole in Human Plasma
-
Sample Preparation:
-
Perform protein precipitation on plasma samples.
-
Follow with solid-phase extraction (SPE) for further purification.
-
-
Chromatographic Separation:
-
Utilize a chiral HPLC column to separate this compound and its enantiomer, Pramipexole.
-
Specific column and mobile phase details would be required from the original study for replication.
-
-
Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer for detection and quantification.
-
Specific MS parameters (e.g., ion transitions, source conditions) would be needed for method setup.
-
Protocol 2: RP-HPLC-UV Method for Pramipexole Dihydrochloride
-
Chromatographic System:
-
Column: Eclipse XDB-12 C18 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Distilled water: Acetonitrile (10:90 v/v)
-
Flow Rate: 1.0 mL/min (isocratic elution)
-
Detection: UV at 263 nm
-
-
Sample Preparation (for tablets):
-
Weigh and powder tablets.
-
Dissolve a portion equivalent to 10 mg of the active ingredient in a 10 mL volumetric flask with the mobile phase.
-
Sonicate for 20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral liquid chromatography-tandem mass spectrometry assay to determine that this compound is not converted to pramipexole in vivo after administered in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Managing placebo effects in clinical trials of Dexpramipexole for asthma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing placebo effects in clinical trials of Dexpramipexole for eosinophilic asthma.
Frequently Asked Questions (FAQs)
Q1: What is the expected magnitude of the placebo effect in clinical trials for eosinophilic asthma?
A1: The placebo effect in asthma trials can be substantial, particularly for subjective outcomes. For objective measures like Forced Expiratory Volume in one second (FEV1), the placebo response is generally smaller but still measurable. A meta-analysis of asthma drug trials showed a mean absolute increase in FEV1 of 0.11 L in placebo groups[1]. In a study of patients with uncontrolled persistent asthma, the median FEV1 increase in the placebo group was 77 mL[2][3]. For patient-reported outcomes, the effect is more pronounced. The same study found a median improvement of 0.53 units in the Asthma Control Questionnaire (ACQ) score in placebo-treated patients[2][3]. It is crucial to anticipate and account for this variability in trial design and analysis.
Q2: How does the oral administration of this compound potentially influence the placebo effect compared to injectable biologics?
A2: While direct comparative studies are limited, the mode of administration can influence patient expectations and, consequently, the placebo response. Oral medications like this compound are self-administered, which may lead to different psychological framing and adherence patterns compared to investigator-administered injectable biologics. The ritual of daily oral dosing could enhance the placebo effect in some individuals. Researchers should consider this when designing patient communication and education materials.
Q3: Can a patient's baseline Absolute Eosinophil Count (AEC) predict their likelihood of responding to a placebo?
A3: Current evidence does not suggest a direct correlation between baseline AEC and the magnitude of the placebo response for clinical symptoms or lung function. However, it's important to note that AEC itself can be highly variable. In studies of patients with severe eosinophilic asthma receiving placebo, a significant percentage of patients shifted between eosinophil count categories over the course of the trial. For instance, one study found that approximately 70% of patients with baseline AEC <150 cells/μL had at least one post-baseline count ≥150 cells/μL. This inherent variability should be considered when interpreting AEC changes in both the placebo and active treatment arms.
Q4: What are the primary drivers of the placebo effect in asthma clinical trials?
A4: The placebo effect in asthma is multifactorial and includes:
-
Patient Expectations: A patient's belief in the potential benefit of a treatment is a powerful driver of subjective improvement.
-
Conditioning: Previous positive experiences with asthma medications can condition a patient to respond favorably to a new treatment, even if it is a placebo.
-
Increased Medical Attention: The enhanced level of care and monitoring in a clinical trial setting can lead to improved outcomes, independent of the investigational drug.
-
Natural Disease Variability and Regression to the Mean: Asthma symptoms can fluctuate naturally. Patients are often enrolled in trials when their symptoms are severe, and a subsequent improvement may be due to natural regression to their average state.
Troubleshooting Guides
Issue 1: High Variability in Placebo Group Response for FEV1
Symptoms:
-
Unexpectedly large improvements in FEV1 in the placebo arm, reducing the treatment effect of this compound.
-
High standard deviation in FEV1 changes within the placebo group.
Possible Causes:
-
Inclusion of a high number of "placebo responders."
-
Inconsistent spirometry technique among trial sites.
-
Influence of patient expectations on performance during lung function tests.
Troubleshooting Steps:
-
Implement a Placebo Lead-in Period: Before randomization, administer a single-blind placebo to all eligible participants for a defined period (e.g., 2-4 weeks). Exclude patients who show a significant improvement in FEV1 (e.g., >15%) during this phase.
-
Standardize Spirometry Procedures: Ensure all sites adhere to strict, standardized protocols for FEV1 measurement. Conduct centralized training for technicians and regular calibration of equipment.
-
Manage Patient Expectations: Train study staff to use neutral language when discussing the trial and potential outcomes. Avoid creating overly positive expectations about the treatment.
Issue 2: Significant Improvement in Subjective Outcomes (e.g., ACQ) in the Placebo Group
Symptoms:
-
The placebo group shows a clinically meaningful improvement in ACQ scores, approaching the effect seen in the this compound arm.
-
Difficulty in demonstrating a statistically significant difference between this compound and placebo for patient-reported outcomes.
Possible Causes:
-
Patient expectations are strongly influencing their perception of symptoms.
-
Patients may be inaccurately recalling symptoms over the reporting period.
-
Enhanced care and attention within the trial are leading to a sense of well-being.
Troubleshooting Steps:
-
Patient Training on Symptom Reporting: Before the trial begins, train patients on how to accurately and objectively report their symptoms. Use a daily electronic diary to capture real-time data rather than relying on weekly recall for the ACQ.
-
Blinding and Randomization: Ensure robust double-blinding procedures are in place so that neither the patient nor the investigator knows the treatment allocation. Proper randomization helps to evenly distribute psychological predispositions between groups.
-
Neutral Communication Protocols: Develop and implement a script for study personnel to ensure consistent and neutral communication with participants, minimizing the potential for suggestion and expectation bias.
Data Presentation
Table 1: Placebo Response in Objective Lung Function (FEV1) in Eosinophilic Asthma and General Asthma Clinical Trials
| Study/Drug Class | Population | Duration | Mean Change from Baseline in FEV1 (Placebo Group) | Citation(s) |
| Reslizumab | Eosinophilic Asthma (≥400 cells/μL) | 16 weeks | +0.126 L | |
| Fevipiprant | Eosinophilic Asthma | 12 weeks | -0.33 points on AQLQ (decrease) | |
| General Asthma Drug Trials (Meta-analysis) | Stable Ambulatory Asthma | N/A | +0.11 L | |
| Uncontrolled Persistent Asthma Trials | Uncontrolled Persistent Asthma | N/A | +77 mL |
Table 2: Placebo Response in Subjective Asthma Control (ACQ) in Clinical Trials
| Study/Drug Class | Population | Duration | Mean Change from Baseline in ACQ Score (Placebo Group) | Citation(s) |
| Uncontrolled Persistent Asthma Trials | Uncontrolled Persistent Asthma | N/A | -0.53 units (improvement) | |
| Reslizumab | Eosinophilic Asthma (≥400 cells/μL) | 16 weeks | Improvement noted, but specific value not provided in the snippet. | |
| Magnesium Supplementation | Mild to Moderate Asthma | 6.5 months | +0.1 units (not a significant change) |
Table 3: Variability of Absolute Eosinophil Count (AEC) in Placebo-Treated Patients
| Study | Baseline AEC Group | Percentage of Patients Shifting to a Higher AEC Group During Trial | Citation(s) |
| SIROCCO and CALIMA (Benralizumab Trials) | <150 cells/μL | ~70% had at least one post-baseline count ≥150 cells/μL | |
| SIROCCO and CALIMA (Benralizumab Trials) | ≥150 to <300 cells/μL | ~60% had at least one post-baseline count ≥300 cells/μL | |
| BREATH (Reslizumab Trials) | <150, ≥150 to <300, ≥300 to <400 cells/μL | 27% to 56% shifted to the ≥400 cells/μL category |
Experimental Protocols
Protocol 1: Placebo Lead-in and Washout Period
Objective: To identify and exclude potential placebo responders and to establish a stable baseline for all participants.
Methodology:
-
Screening: Patients meeting the inclusion/exclusion criteria for the this compound trial undergo initial screening, including baseline FEV1 and AEC measurements.
-
Single-Blind Placebo Lead-in: All eligible patients receive a placebo identical in appearance and dosing schedule to this compound for a 4-week period. Patients are informed they are receiving a placebo to assess their baseline stability.
-
Monitoring: FEV1 is measured at the beginning and end of the 4-week lead-in period. Patients also complete the ACQ weekly.
-
Exclusion Criteria for Placebo Responders: Patients who demonstrate a pre-defined significant improvement in FEV1 (e.g., >15% from baseline) or a clinically significant improvement in ACQ score (e.g., a decrease of >0.5) during the lead-in period are excluded from randomization.
-
Washout Period: Following the lead-in, there is a 1-week washout period before randomization to ensure that any effects from the lead-in period have dissipated.
-
Randomization: Eligible patients who did not meet the placebo responder criteria are then randomized to receive either this compound or a placebo.
Protocol 2: Patient and Staff Training for Neutral Expectancy
Objective: To minimize expectation bias from both participants and study staff.
Methodology:
-
Staff Training Module:
-
All clinical site staff involved in patient interaction must complete a mandatory training module on managing placebo effects.
-
The training emphasizes the importance of neutral communication and provides standardized scripts for explaining the study, the investigational drug, and the placebo.
-
Role-playing scenarios are used to practice responding to patient questions about treatment efficacy without inducing positive or negative expectations.
-
-
Patient Education Materials:
-
Patient-facing materials (e.g., informed consent forms, brochures) are written in neutral, factual language.
-
An introductory video for patients explains the concept of a placebo-controlled trial and the importance of objective symptom reporting.
-
-
Standardized Patient Interactions:
-
A checklist of talking points is provided to investigators for each patient visit to ensure consistent information delivery.
-
Staff are instructed to avoid phrases like "this is a promising new drug" and instead use neutral language such as "this is an investigational medication being studied for asthma."
-
Mandatory Visualizations
Caption: Workflow for Placebo Lead-in Protocol.
Caption: Key Influences on the Placebo Effect in Asthma Trials.
References
Improving the oral bioavailability of Dexpramipexole formulations for research
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the oral bioavailability of Dexpramipexole formulations for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the currently known oral bioavailability of this compound?
A1: this compound is described as an orally bioavailable small molecule.[1][2][3][4] It is a water-soluble compound with linear pharmacokinetics.[1] Clinical trials have utilized oral tablets of this compound dihydrochloride. However, specific quantitative data on the percentage of oral bioavailability in humans or preclinical models is not extensively detailed in publicly available literature.
Q2: What are the potential limiting factors for the oral bioavailability of this compound?
A2: While this compound is water-soluble, factors that can limit the oral bioavailability of a compound include poor membrane permeability, first-pass metabolism in the gut wall and liver, and efflux by transporters like P-glycoprotein. For any given formulation, the dissolution rate of the drug from the dosage form can also be a limiting factor.
Q3: What general strategies can be employed to improve the oral bioavailability of a drug like this compound?
A3: Several formulation strategies can be explored to enhance oral bioavailability. These can be broadly categorized as:
-
Improving Solubility and Dissolution Rate: Although this compound is water-soluble, ensuring rapid dissolution in the gastrointestinal tract is crucial. Techniques like micronization to increase surface area or the use of solid dispersions in hydrophilic carriers can be beneficial.
-
Enhancing Permeability: The use of permeation enhancers, which can transiently and reversibly open tight junctions in the intestinal epithelium, can improve drug absorption.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can improve absorption. These formulations can enhance drug solubilization in the gut and may promote lymphatic uptake, bypassing first-pass metabolism.
-
Nanotechnology: Nanoparticle-based delivery systems can increase the surface area for dissolution and may improve permeation across the intestinal barrier.
-
Use of Excipients: Specific excipients can be included in the formulation to improve bioavailability. For example, cyclodextrins can form inclusion complexes to enhance solubility, and surfactants can improve wetting and dissolution.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Poor or variable dissolution of the formulation. Food effects. | 1. Conduct in vitro dissolution studies under different pH conditions (simulating stomach and intestine). 2. Consider developing a formulation with enhanced dissolution characteristics, such as a solid dispersion. 3. Investigate the effect of food on drug absorption in preclinical models. |
| Low peak plasma concentration (Cmax) despite adequate dose. | Poor permeability across the intestinal epithelium. High first-pass metabolism. | 1. Evaluate the permeability of this compound using in vitro models like Caco-2 cell monolayers. 2. Explore formulations with permeation enhancers. 3. Consider lipid-based formulations to potentially leverage lymphatic absorption, which can bypass the liver. |
| Formulation shows good in vitro dissolution but poor in vivo bioavailability. | Efflux by intestinal transporters (e.g., P-glycoprotein). Instability in the gastrointestinal tract. | 1. Investigate if this compound is a substrate for common efflux transporters. 2. Co-administration with a known P-glycoprotein inhibitor in preclinical studies could provide insight. 3. Assess the stability of this compound at different pH values and in the presence of digestive enzymes. |
Experimental Protocols
Protocol 1: Screening of Permeation Enhancers using Caco-2 Cell Monolayers
Objective: To evaluate the potential of various permeation enhancers to improve the transport of this compound across an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the Caco-2 cell monolayers to ensure the integrity of the tight junctions. Only use monolayers with TEER values above a pre-determined threshold.
-
Permeability Assay:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and solutions of this compound with and without different permeation enhancers (e.g., sodium caprate, chitosan, EDTA).
-
Add the this compound solution (with or without enhancer) to the apical (AP) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound in the presence and absence of each permeation enhancer. An increase in Papp indicates enhanced permeability.
-
Toxicity Assessment: After the permeability experiment, assess the viability of the Caco-2 cells (e.g., using an MTT assay) to ensure the permeation enhancers are not causing significant cytotoxicity.
Protocol 2: Formulation and Characterization of a this compound Solid Dispersion
Objective: To prepare and characterize a solid dispersion of this compound to enhance its dissolution rate.
Methodology:
-
Polymer Selection: Select a hydrophilic polymer suitable for creating solid dispersions, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a Soluplus®.
-
Preparation of Solid Dispersion:
-
Solvent Evaporation Method: Dissolve both this compound and the selected polymer in a common solvent (e.g., methanol or ethanol). Evaporate the solvent under vacuum to obtain a solid mass.
-
Hot-Melt Extrusion: Blend this compound and the polymer and feed the mixture into a hot-melt extruder. The molten mixture is then cooled and solidified.
-
-
Characterization:
-
Drug Content: Determine the actual drug content in the prepared solid dispersion using a suitable analytical method.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.
-
Dissolution Studies: Perform in vitro dissolution testing of the solid dispersion in comparison to the pure drug. Use dissolution media with different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. Measure the concentration of dissolved this compound at various time points.
-
-
Data Analysis: Compare the dissolution profiles of the solid dispersion and the pure drug. A significantly faster and higher extent of dissolution for the solid dispersion would indicate successful enhancement.
Data Presentation
Table 1: Illustrative In Vitro Permeability Data for this compound with Permeation Enhancers
| Formulation | Permeation Enhancer | Concentration | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Control | None | - | 1.5 ± 0.2 |
| Formulation A | Sodium Caprate | 10 mM | 4.8 ± 0.5 |
| Formulation B | Chitosan | 0.5% (w/v) | 3.2 ± 0.4 |
| Formulation C | EDTA | 2.5 mM | 6.1 ± 0.7 |
Note: These are example data and do not represent actual experimental results for this compound.
Table 2: Example Dissolution Profile Comparison of this compound Formulations
| Time (minutes) | Pure this compound (% Dissolved) | Solid Dispersion (% Dissolved) |
| 5 | 15 | 65 |
| 15 | 35 | 92 |
| 30 | 50 | 98 |
| 60 | 62 | 99 |
Note: These are example data and do not represent actual experimental results for this compound.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for improving this compound oral bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. areteiatx.com [areteiatx.com]
Technical Support Center: Dexpramipexole Long-Term Treatment Studies
This technical support center is designed for researchers, scientists, and drug development professionals engaged in long-term studies of Dexpramipexole. It provides troubleshooting guidance and answers to frequently asked questions to address challenges that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. Initially investigated for neurodegenerative diseases, it is known to enhance mitochondrial function by binding to the F1Fo ATP synthase, which can lead to increased ATP production.[1][2] More recently, it has been identified as a potent eosinophil-lowering agent, appearing to act by inhibiting the maturation of eosinophils in the bone marrow.[3][4]
Q2: Is this compound stable in long-term cell culture experiments?
A2: While specific long-term stability data in various cell culture media is not extensively published, this compound is a water-soluble small molecule.[5] For long-term experiments, it is advisable to prepare fresh dilutions of this compound from a stock solution for each media change to minimize the potential for degradation. Researchers have successfully used this compound dissolved in growth medium for experiments lasting up to 24 hours.
Q3: What are the known off-target effects of this compound?
A3: this compound is the (R)-enantiomer of pramipexole and has essentially no dopamine agonist activity, which is a key off-target effect of the (S)-enantiomer. However, in clinical trials for hypereosinophilic syndromes, transient adverse effects such as insomnia, palpitations, dizziness, and mood changes have been reported, though they often resolved spontaneously with continued treatment. In a trial for Amyotrophic Lateral Sclerosis (ALS), neutropenia was observed in a small percentage of participants. Researchers should be mindful of these potential effects in their experimental systems.
Q4: Why did this compound fail in clinical trials for ALS despite promising preclinical data?
A4: The discrepancy between promising preclinical results and the lack of efficacy in a large Phase III trial for ALS is a significant challenge. One hypothesis is that by the time of clinical diagnosis in ALS, the pathological cascades are too advanced, with significant neuronal loss, making it difficult for a mitochondria-targeted agent to show a therapeutic effect. This highlights the importance of considering the therapeutic window and disease stage in preclinical models.
Troubleshooting Guides
In Vitro Studies
Problem 1: Inconsistent or no effect on mitochondrial function (e.g., ATP production).
| Possible Cause | Recommended Solution |
| Suboptimal Compound Concentration | The effective concentration of this compound can be significantly higher in cellular assays compared to its EC50 for mitochondrial current inhibition. Perform a dose-response study to determine the optimal concentration for your specific cell type and assay. |
| Metabolic State of Cells | The effect of this compound on ATP production is more pronounced under conditions of mitochondrial stress. Consider using galactose-containing medium instead of glucose to force reliance on mitochondrial respiration. |
| Assay Sensitivity | Ensure your ATP assay (e.g., luciferin-luciferase) is sensitive enough to detect modest changes in ATP levels. Validate the assay with known mitochondrial inhibitors (e.g., oligomycin) and uncouplers. |
| Incorrect Experimental Model | The neuroprotective effects of this compound have been observed in models of oxygen-glucose deprivation (OGD) and glutamate excitotoxicity. Ensure your chosen in vitro model is relevant to the mechanism you are investigating. |
Problem 2: High variability in cell viability or cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Vehicle Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control. |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension and use appropriate plating techniques. |
| Compound Precipitation | This compound is water-soluble, but at very high concentrations, it may precipitate in media. Visually inspect your culture plates for any signs of precipitation. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS). Run a cell-free control with the compound and assay reagents to check for interference. |
In Vivo Studies
Problem 3: Lack of efficacy in animal models of neurodegeneration.
| Possible Cause | Recommended Solution |
| Timing of Treatment Initiation | As suggested by the ALS clinical trial outcome, initiating treatment after significant neuronal loss may be too late. Consider prophylactic or early-stage treatment paradigms in your animal models. |
| Pharmacokinetics and Brain Penetration | While this compound is reported to have good oral bioavailability and brain penetration, it is crucial to confirm its concentration in the target tissue in your specific animal model and dosing regimen. |
| Choice of Animal Model | The complexity of neurodegenerative diseases is not fully recapitulated in any single animal model. Consider using multiple models that address different aspects of the disease pathology. |
Problem 4: Unexpected immune or inflammatory responses.
| Possible Cause | Recommended Solution |
| Eosinophil-Lowering Effect | Be aware that this compound significantly lowers eosinophil counts. This could impact the immune response in your animal model, particularly in studies involving inflammation or parasitic infection. Monitor complete blood counts (CBCs) with differentials. |
| Cytokine Modulation | This compound has been shown to induce IL-10 mRNA expression in rat splenocytes. Consider measuring key inflammatory and anti-inflammatory cytokines in your model to understand the immunomodulatory effects. |
Quantitative Data Summary
Table 1: Effect of this compound on Absolute Eosinophil Count (AEC) in Eosinophilic Asthma (Phase II EXHALE-1 Study)
| Treatment Group (Twice Daily) | N | Placebo-Corrected AEC Ratio at Week 12 (95% CI) | Percentage Reduction from Placebo | p-value |
| This compound 150 mg | 28 | 0.23 (0.12-0.43) | 77% | < 0.0001 |
| This compound 75 mg | 26 | 0.34 (0.18-0.65) | 66% | 0.0014 |
Data from Siddiqui, et al. (2023).
Table 2: Effect of this compound on Lung Function (FEV1) in Eosinophilic Asthma (Phase II EXHALE-1 Study)
| Treatment Group (Twice Daily) | Placebo-Corrected Increase in Pre-bronchodilator FEV1 at Week 12 (mL) |
| This compound 150 mg | Observed increases starting at week 4 (nonsignificant) |
| This compound 75 mg | Observed increases starting at week 4 (nonsignificant) |
Data from Siddiqui, et al. (2023).
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Mitochondrial ATP Production
-
Cell Culture:
-
Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in standard growth medium.
-
For experiments forcing mitochondrial respiration, switch to a glucose-free medium supplemented with galactose (e.g., 10 mM) for 24 hours prior to the experiment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a predetermined duration (e.g., 6-24 hours). Include a vehicle-only control.
-
-
ATP Measurement:
-
Use a commercial luciferin-luciferase-based ATP assay kit.
-
Lyse the cells according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Normalize ATP levels to total protein concentration for each sample.
-
-
Controls:
-
Include a positive control for mitochondrial dysfunction, such as the ATP synthase inhibitor oligomycin.
-
Protocol 2: In Vivo Evaluation of this compound in a Sepsis-Associated Encephalopathy (SAE) Model
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
Induce SAE by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg) once daily for 3 consecutive days.
-
-
This compound Administration:
-
Administer this compound (e.g., 3 mg/kg, i.p.) or saline once daily for 6 consecutive days, starting on the first day of LPS injection.
-
-
Behavioral Testing:
-
Perform behavioral tests to assess learning and memory (e.g., Morris water maze, fear conditioning) starting on day 7.
-
-
Tissue Analysis:
-
On day 7, sacrifice a cohort of mice and rapidly remove the brains.
-
Isolate the hippocampus for biochemical and histochemical analysis.
-
Assess mitochondrial morphology by electron microscopy.
-
Measure markers of pyroptosis (e.g., NLRP3, caspase-1) and apoptosis (e.g., cytochrome c, caspase-3) by Western blot or immunohistochemistry.
-
Evaluate neuroinflammation by staining for markers of microglia (Iba-1) and astrocytes (GFAP).
-
Visualizations
Caption: this compound's interaction with mitochondrial F1Fo ATP synthase.
Caption: Inhibition of eosinophil maturation by this compound.
Caption: A logical workflow for troubleshooting in vitro this compound experiments.
References
- 1. This compound improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. areteiatx.com [areteiatx.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validation of Dexpramipexole's eosinophil-lowering effect in human studies
For Immediate Release
PISCATAWAY, NJ – November 26, 2025 – A comprehensive review of human clinical studies validates the eosinophil-lowering effect of Dexpramipexole, an investigational oral small molecule, offering a potential new therapeutic avenue for eosinophil-driven diseases. This guide provides a comparative analysis of this compound against established biologic therapies, detailing the experimental data and underlying mechanisms of action.
Executive Summary
This compound has consistently demonstrated a significant, dose-dependent reduction in absolute eosinophil count (AEC) in clinical trials for hypereosinophilic syndromes (HES) and moderate-to-severe eosinophilic asthma.[1][2][3] Unlike current biologic treatments that target the Interleukin-5 (IL-5) pathway, this compound is believed to act by inhibiting the maturation of eosinophils in the bone marrow.[1][2] This guide presents a side-by-side comparison of the eosinophil-lowering efficacy of this compound with the anti-IL-5 biologics Benralizumab, Mepolizumab, and Reslizumab, supported by data from key clinical trials.
Comparative Efficacy: Eosinophil Reduction
The following table summarizes the quantitative data on eosinophil reduction from pivotal human studies of this compound and its biologic comparators.
| Drug | Study | Indication | N (Treated) | Baseline AEC (cells/µL) | End of Treatment AEC (cells/µL) | Percent Reduction | Key Findings |
| This compound | Panch et al. (2018) | Hypereosinophilic Syndromes | 10 | Varied | In 3 responders, AEC reduced to 0/µL | >90% in responders | Three of four responders achieved a complete and sustained reduction in AEC, allowing for glucocorticoid discontinuation. |
| This compound | EXHALE-1 | Eosinophilic Asthma | 28 (150mg BID) | Geometric Mean: 610 | Geometric Mean: 110 | 77% (placebo-corrected) | Significant, dose-dependent reduction in blood AEC at all doses tested. |
| Benralizumab | SIROCCO & CALIMA | Severe Eosinophilic Asthma | 542 (in primary analysis) | Median: ~340-360 | Near complete depletion | ~100% | Rapid and near-complete depletion of blood eosinophils by week 4. |
| Mepolizumab | DREAM | Severe Eosinophilic Asthma | 462 | Geometric Mean: ~250-290 | Geometric Mean: ~50 | ~80% | Sustained reduction in blood eosinophil counts throughout the treatment period. |
| Reslizumab | Castro et al. (2015) | Eosinophilic Asthma | 477 | Mean: ~620-640 | Mean: ~50-60 | ~92% | Significant reduction in blood eosinophil counts compared to placebo. |
Experimental Protocols
This compound in Hypereosinophilic Syndromes (Panch et al., 2018)
-
Study Design: An open-label, proof-of-concept study.
-
Patient Population: 10 patients with PDGFRA-negative HES requiring glucocorticoids to maintain an AEC <1500/μL.
-
Dosing Regimen: this compound 150 mg orally twice daily.
-
Eosinophil Measurement: Absolute eosinophil counts were determined by automated hematology analyzers.
-
Primary Endpoint: The proportion of subjects who achieved a ≥50% reduction in their glucocorticoid dose while maintaining disease control at 12 weeks.
This compound in Eosinophilic Asthma (EXHALE-1)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase II trial.
-
Patient Population: 103 adults with moderate-to-severe eosinophilic asthma with a blood AEC of ≥300 cells/μL.
-
Dosing Regimen: this compound at 37.5 mg, 75 mg, or 150 mg twice daily, or placebo.
-
Eosinophil Measurement: Blood AEC was measured at baseline and at various time points throughout the study.
-
Primary Endpoint: The change in blood AEC from baseline to week 12.
Benralizumab in Severe Eosinophilic Asthma (SIROCCO & CALIMA)
-
Study Design: Two randomized, double-blind, placebo-controlled Phase III trials.
-
Patient Population: Patients aged 12 years and older with severe, uncontrolled eosinophilic asthma.
-
Dosing Regimen: Benralizumab 30 mg subcutaneously every 4 or 8 weeks.
-
Eosinophil Measurement: Blood eosinophil counts were assessed at baseline and throughout the studies.
-
Primary Endpoint: The annual rate of asthma exacerbations.
Mepolizumab in Severe Eosinophilic Asthma (DREAM)
-
Study Design: A randomized, double-blind, placebo-controlled Phase IIb/III trial.
-
Patient Population: Patients with severe, uncontrolled asthma and evidence of eosinophilic inflammation.
-
Dosing Regimen: Mepolizumab administered intravenously at 75 mg, 250 mg, or 750 mg every 4 weeks.
-
Eosinophil Measurement: Blood eosinophil counts were measured at baseline and at regular intervals.
-
Primary Endpoint: The frequency of clinically significant asthma exacerbations.
Reslizumab in Eosinophilic Asthma (Castro et al., 2015)
-
Study Design: Two replicate, multicenter, double-blind, parallel-group, randomized, placebo-controlled phase 3 trials.
-
Patient Population: Patients aged 12–75 years with inadequately controlled, moderate-to-severe asthma and a blood eosinophil count of at least 400 cells per μL.
-
Dosing Regimen: Intravenous reslizumab (3.0 mg/kg) or placebo every 4 weeks for 52 weeks.
-
Eosinophil Measurement: Blood eosinophil counts were measured at screening and throughout the treatment period.
-
Primary Endpoint: The frequency of clinical asthma exacerbations during the 52-week treatment period.
Mechanism of Action and Signaling Pathways
This compound's unique mechanism of action sets it apart from the approved biologics for eosinophilic diseases.
This compound: Inhibition of Eosinophil Maturation
Evidence suggests that this compound inhibits the maturation of eosinophil precursors in the bone marrow, leading to a reduction in circulating mature eosinophils. This is supported by bone marrow aspirates from patients treated with this compound, which showed a decrease in mature eosinophils and an increase in eosinophil precursors.
Anti-IL-5/IL-5R Biologics: Targeting Eosinophil Survival and Function
Mepolizumab and Reslizumab are monoclonal antibodies that bind to and neutralize circulating IL-5, a key cytokine for eosinophil survival, activation, and recruitment. Benralizumab, on the other hand, targets the IL-5 receptor alpha (IL-5Rα) on the surface of eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC).
References
Dexpramipexole vs. Placebo for Severe Eosinophilic Asthma: A Comparative Review of Clinical Trial Data
For Immediate Release
This guide provides a comprehensive comparison of dexpramipexole and placebo in the treatment of severe eosinophilic asthma, based on data from randomized controlled trials. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of the available evidence.
This compound, an investigational oral small molecule, has been evaluated in Phase II and Phase III clinical trials for its efficacy and safety as an add-on therapy for patients with inadequately controlled moderate-to-severe eosinophilic asthma.[1] The primary mechanism of action for this compound is the inhibition of eosinophil maturation in the bone marrow, leading to a reduction in peripheral blood and tissue eosinophil levels.[2] This approach targets a key driver of inflammation in eosinophilic asthma.[3]
Efficacy Data from Randomized Controlled Trials
Clinical trial data have demonstrated that this compound significantly reduces absolute eosinophil count (AEC) and shows promise in improving lung function compared to placebo.
Phase II EXHALE Trial
The EXHALE trial was a Phase II, randomized, double-blind, placebo-controlled, proof-of-concept study.[2] The trial enrolled 103 adults with inadequately controlled moderate to severe asthma and a blood absolute eosinophil count (AEC) of ≥300/μL. Participants were randomized to receive one of three doses of this compound (37.5 mg, 75 mg, or 150 mg) or a matching placebo, administered orally twice daily for 12 weeks.
The primary endpoint was the relative change in AEC from baseline to week 12. Key secondary endpoints included the change in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1) at week 12. An exploratory endpoint was the level of nasal eosinophil peroxidase (EPX), a biomarker for airway eosinophilia.
Table 1: Key Efficacy Outcomes of the Phase II EXHALE Trial at Week 12
| Outcome | Placebo | This compound 37.5 mg BID | This compound 75 mg BID | This compound 150 mg BID |
| Placebo-Corrected AEC Ratio to Baseline | N/A | 55% reduction | 66% reduction (ratio=0.34, 95% CI 0.18–0.65, p=0.0014) | 77% reduction (ratio=0.23, 95% CI 0.12–0.43, p<0.0001) |
| Placebo-Corrected Change in FEV1 (mL) | N/A | Not reported | Not reported | 182 mL (not statistically significant at week 12, but significant at other time points in post-hoc analyses) |
| Reduction in Nasal Eosinophil Peroxidase (EPX) | 16.7% | 35.5% | 82.6% (p=0.021 vs baseline) | 89% (p=0.020 vs baseline) |
BID: twice daily
Phase III EXHALE-4 Trial
The EXHALE-4 study was a Phase III, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound over 24 weeks. The study met its primary endpoint, demonstrating a statistically significant improvement in lung function for the 150 mg twice-daily dose compared to placebo. Significant improvements in lung function were observed as early as Week 4. Both the 150 mg and 75 mg twice-daily doses also significantly reduced blood AEC.
Safety and Tolerability
Across clinical trials, this compound has been reported to be well-tolerated with a favorable safety profile. In the Phase II EXHALE trial, adverse events were balanced across treatment arms, and there were no serious adverse events or discontinuations due to adverse events. The safety profile in the Phase III EXHALE-4 study was similar to that observed in previous studies.
Experimental Protocols
Study Design
The clinical trials investigating this compound for severe eosinophilic asthma have followed a randomized, double-blind, placebo-controlled, parallel-group design.
References
A Comparative Analysis of Dexpramipexole and Mepolizumab in the Treatment of Eosinophilia
This guide provides a detailed, data-driven comparison of two distinct therapeutic agents for eosinophil-mediated diseases: Dexpramipexole, an oral small molecule, and Mepolizumab, an injectable monoclonal antibody. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, and the experimental frameworks used to evaluate them.
Introduction
Eosinophilic disorders, such as severe eosinophilic asthma and hypereosinophilic syndromes (HES), are characterized by the overproduction of eosinophils, a type of white blood cell. This leads to chronic inflammation and potential organ damage. Therapeutic strategies have evolved from broad-acting corticosteroids to targeted biologics. This compound and Mepolizumab represent two different approaches to eosinophil reduction. This compound is an orally administered synthetic aminobenzothiazole that inhibits the maturation of eosinophils in the bone marrow.[1][2][3][4] In contrast, Mepolizumab is a humanized monoclonal antibody that targets circulating interleukin-5 (IL-5), a key cytokine for eosinophil survival and function, and is administered via injection.[5]
Mechanism of Action
The fundamental difference between this compound and Mepolizumab lies in their mechanism for reducing eosinophil counts.
This compound: This oral medication is believed to interfere with the early stages of eosinophil development within the bone marrow, leading to maturational arrest. Evidence from bone marrow biopsies in patients treated with this compound shows a selective absence of mature eosinophils, with a predominance of early eosinophilic precursors. This suggests that this compound's effect is not cytotoxic to mature eosinophils but rather prevents their formation.
Mepolizumab: As a monoclonal antibody, Mepolizumab binds with high affinity to free IL-5, preventing it from binding to its receptor (IL-5Rα) on the surface of eosinophils. The IL-5 signaling pathway is crucial for the proliferation, differentiation, recruitment, activation, and survival of eosinophils. By neutralizing IL-5, Mepolizumab effectively reduces the number of circulating and tissue eosinophils.
Clinical Efficacy: A Tabular Comparison
The following tables summarize key quantitative data from clinical trials of this compound and Mepolizumab in patients with eosinophilic asthma.
Table 1: this compound Clinical Trial Data in Eosinophilic Asthma
| Trial Name (NCT ID) | Phase | Population | Dosage | Primary Endpoint | Key Findings |
| EXHALE (NCT04046939) | II | Moderate-to-severe eosinophilic asthma (AEC ≥300/µL) | 37.5 mg, 75 mg, 150 mg BID | Relative change in Absolute Eosinophil Count (AEC) at week 12 | - Significant, dose-dependent reduction in AEC. - 75 mg BID: 66% reduction vs. placebo. - 150 mg BID: 77% reduction vs. placebo. - Non-significant improvements in FEV1 observed. |
| EXHALE-4 (NCT05748600) | III | Moderate-to-severe eosinophilic asthma (AEC ≥300/µL) | 75 mg, 150 mg BID | Change in pre-bronchodilator FEV1 at weeks 20/24 | - Statistically significant improvement in FEV1 with 150 mg BID vs. placebo. - Significant reductions in blood AEC at both doses. |
Table 2: Mepolizumab Clinical Trial Data in Severe Eosinophilic Asthma
| Trial Name (NCT ID) | Phase | Population | Dosage | Primary Endpoint | Key Findings |
| DREAM (NCT01000506) | IIb/III | Severe, uncontrolled, refractory asthma with eosinophilia | 75 mg, 250 mg, 750 mg IV every 4 weeks | Rate of clinically significant exacerbations | - Significant reduction in exacerbation rates vs. placebo: - 75 mg: 48% reduction. - 250 mg: 39% reduction. - 750 mg: 52% reduction. |
| MENSA (NCT01691521) | III | Severe eosinophilic asthma with recurrent exacerbations | 75 mg IV or 100 mg SC every 4 weeks | Rate of exacerbations | - Significant reduction in exacerbation rates vs. placebo: - 75 mg IV: 47% reduction. - 100 mg SC: 53% reduction. - Significant improvements in FEV1 and quality of life scores. |
| SIRIUS (NCT01691508) | III | Severe eosinophilic asthma requiring daily oral corticosteroids (OCS) | 100 mg SC every 4 weeks | Percentage reduction in OCS dose | - Significant reduction in OCS dose compared to placebo. - Comparable reductions in exacerbation rates despite OCS reduction. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the protocols for key trials.
This compound: EXHALE (NCT04046939)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participant Population: Adults with inadequately controlled moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300/µL.
-
Intervention: Participants were randomized (1:1:1:1) to receive this compound 37.5 mg, 75 mg, or 150 mg twice daily (BID), or a matching placebo for 12 weeks.
-
Primary Outcome Measure: The relative change in AEC from baseline to week 12.
-
Key Secondary Outcome Measures: Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1) at week 12.
-
Exclusion Criteria: Included treatment for an asthma exacerbation within 8 weeks of baseline, systemic corticosteroid use within 8 weeks of screening, and prior treatment with monoclonal antibody therapy within 5 half-lives.
Mepolizumab: MENSA (NCT01691521)
-
Study Design: A multicenter, randomized, double-blind, double-dummy, placebo-controlled, parallel-group study.
-
Participant Population: Patients aged 12 years or older with severe eosinophilic asthma, a history of recurrent exacerbations, and evidence of eosinophilic inflammation despite high-dose inhaled corticosteroids.
-
Intervention: Patients were randomized (1:1:1) to receive Mepolizumab 75 mg intravenously, Mepolizumab 100 mg subcutaneously, or a matched placebo every 4 weeks for 32 weeks.
-
Primary Outcome Measure: The frequency of clinically significant asthma exacerbations.
-
Key Secondary Outcome Measures: FEV1, St. George's Respiratory Questionnaire (SGRQ) scores, and Asthma Control Questionnaire (ACQ) scores.
-
Inclusion Criteria: Required a well-documented need for regular high-dose inhaled corticosteroids for at least 12 months, a history of two or more exacerbations requiring systemic corticosteroids in the past year, and a screening blood eosinophil count of ≥150 cells/μL or a historical count of ≥300 cells/μL in the past year.
Signaling Pathways
Mepolizumab's mechanism is intrinsically linked to the IL-5 signaling cascade, a critical pathway in eosinophil biology.
IL-5 Signaling Pathway
Interleukin-5 binds to the IL-5 receptor complex on eosinophils, which is composed of an alpha (IL-5Rα) and a common beta (βc) subunit. This binding activates several downstream signaling pathways, including the JAK-STAT and Ras-MAPK pathways, which are crucial for promoting eosinophil growth, differentiation, survival, and activation. Mepolizumab's neutralization of IL-5 prevents the initiation of this cascade.
Comparative Discussion
This compound and Mepolizumab offer distinct advantages and disadvantages in the treatment of eosinophilia.
-
Route of Administration: The most apparent difference is the route of administration. This compound is an oral medication, which may be preferred by patients over the subcutaneous or intravenous injections required for Mepolizumab.
-
Mechanism of Action and Onset: this compound's action on eosinophil maturation in the bone marrow results in a slower onset of eosinophil reduction, typically taking about a month to observe a robust effect. Mepolizumab, by targeting circulating IL-5, can lead to a more rapid depletion of blood eosinophils.
-
Target Population: Both drugs have demonstrated efficacy in patients with eosinophilic asthma. Mepolizumab has a broader range of approved indications, including eosinophilic granulomatosis with polyangiitis (EGPA) and hypereosinophilic syndrome. This compound is still under investigation for several of these conditions.
-
Comparative Efficacy: Direct head-to-head clinical trials are lacking. However, indirect comparisons and meta-analyses suggest that both are effective in reducing eosinophil counts and improving clinical outcomes in eosinophilic asthma. The magnitude of eosinophil reduction with higher doses of this compound appears comparable to that seen with anti-IL-5 biologics.
Conclusion
This compound and Mepolizumab are both effective therapies for reducing eosinophil levels in patients with eosinophilic diseases, but they achieve this through fundamentally different mechanisms. This compound offers the convenience of an oral formulation and acts by inhibiting eosinophil maturation. Mepolizumab, a well-established biologic, provides targeted neutralization of IL-5. The choice between these therapies may depend on patient preference, disease severity, desired speed of onset, and the specific eosinophilic condition being treated. Further research, including direct comparative effectiveness studies, will be invaluable in defining the optimal therapeutic positioning of these agents.
References
- 1. Areteia Therapeutics Announces Positive Topline Results From First Phase 3 Study of Oral this compound in Eosinophilic Asthma [drug-dev.com]
- 2. Mepolizumab for severe eosinophilic asthma (DREAM): a multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. SUMMARY OF DREAM (MEA112997) AND LONG-TERM EXTENSION STUDY (MEA115666) - Mepolizumab (Nucala) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Dexpramipexole: A Novel Oral Therapy for Eosinophilic Asthma Shows Favorable Safety Profile in Clinical Trials
For Immediate Release
[City, State] – [Date] – Dexpramipexole, an investigational oral medication, has demonstrated a promising safety and tolerability profile in recent clinical trials for the treatment of eosinophilic asthma. This novel, first-in-class eosinophil-lowering agent presents a potential new therapeutic avenue for patients with this specific subtype of asthma. This report provides a comprehensive comparison of the safety and tolerability of this compound against other established oral asthma medications, supported by experimental data from key clinical studies.
Eosinophilic asthma is characterized by a high number of eosinophils, a type of white blood cell, in the airways, which contributes to inflammation and asthma symptoms. This compound is believed to work by inhibiting the maturation of eosinophils in the bone marrow, thereby reducing their numbers in both the blood and tissues.[1][2]
Comparative Safety and Tolerability Analysis
Clinical trial data from the EXHALE program (Phase II and III studies) indicate that this compound is generally well-tolerated, with an adverse event profile comparable to placebo.[3][4] The following tables summarize the quantitative safety and tolerability data for this compound and other commonly prescribed oral asthma medications: montelukast, zafirlukast, zileuton, and theophylline.
Table 1: Adverse Events in this compound Clinical Trials (EXHALE-1)[3]
| Adverse Event | Placebo (N=27) n (%) | This compound 37.5 mg BID (N=22) n (%) | This compound 75 mg BID (N=26) n (%) | This compound 150 mg BID (N=28) n (%) |
| Any Adverse Event | 9 (33.3) | 7 (31.8) | 12 (46.2) | 12 (42.9) |
| Serious Adverse Events | 0 | 0 | 0 | 0 |
| Discontinuations due to Adverse Events | 0 | 0 | 0 | 0 |
BID: twice daily
Table 2: Common Adverse Events with Montelukast (in patients aged ≥15 years)
| Adverse Event | Montelukast 10 mg/day (%) | Placebo (%) |
| Upper Respiratory Infection | 32 | 35 |
| Headache | 18 | 21 |
| Asthma Worsening | 11 | 12 |
| Pharyngitis | 5 | 11 |
| Sinusitis | ~8 | ~8 |
Table 3: Common Adverse Events with Zafirlukast
| Adverse Event | Zafirlukast 20 mg BID (%) (N=4058) | Placebo (%) (N=2032) |
| Headache | 12.9 | 11.7 |
| Infection | 3.5 | 3.4 |
| Nausea | 3.1 | 2.0 |
| Diarrhea | 2.8 | 2.1 |
Table 4: Common Adverse Events with Zileuton CR (Controlled-Release)
| Adverse Event (≥5% incidence) | Zileuton CR 1200 mg BID (%) | Placebo (%) |
| Sinusitis | 8.5 | 5.1 |
| Nausea | 8.0 | 4.5 |
| Pharyngolaryngeal pain | 7.0 | 5.6 |
| Headache | 6.5 | 8.1 |
A notable adverse event for Zileuton is the potential for liver enzyme elevation. In a 12-week study, ALT elevations (≥3 times the upper limit of normal) occurred in 2.5% of patients in the Zileuton CR group compared to 0.5% in the placebo group.
Table 5: Common Adverse Events with Theophylline
The adverse effects of theophylline are often related to its concentration in the blood and can include:
-
Nausea and vomiting
-
Headaches
-
Insomnia
-
Cardiac arrhythmias (at higher concentrations)
-
Seizures (at higher concentrations)
Experimental Protocols
The safety and efficacy of these medications were evaluated in randomized, double-blind, placebo-controlled clinical trials. Below are summaries of the methodologies for key studies.
This compound (EXHALE-1 Trial)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group proof-of-concept study.
-
Participant Population: Adults (18-74 years) with moderate to severe eosinophilic asthma, defined by a blood absolute eosinophil count (AEC) of ≥300 cells/μL.
-
Intervention: Participants were randomized to receive this compound (37.5 mg, 75 mg, or 150 mg twice daily) or placebo for 12 weeks.
-
Primary Endpoint: Relative change in AEC from baseline to week 12.
-
Safety Assessment: Incidence and severity of treatment-emergent adverse events, clinical laboratory findings, vital signs, and electrocardiograms.
Montelukast
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Patients aged 15 years or older with chronic, stable asthma.
-
Intervention: Montelukast (10 mg once daily at bedtime) or placebo for 12 weeks.
-
Primary Endpoints: Forced expiratory volume in 1 second (FEV1) and daytime asthma symptoms.
-
Safety Assessment: Monitoring of clinical and laboratory adverse events.
Zafirlukast
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Participant Population: Patients with chronic, stable asthma.
-
Intervention: Zafirlukast (typically 20 mg twice daily) or placebo.
-
Efficacy Measures: Asthma symptoms, as-needed β-agonist use, and pulmonary function.
-
Safety Assessment: Recording of all adverse events.
Zileuton
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participant Population: Patients with mild to moderate asthma.
-
Intervention: Zileuton (600 mg or 400 mg four times daily) or placebo for 13 weeks.
-
Main Outcome Measures: Frequency of asthma exacerbations, use of inhaled beta-agonists, pulmonary function tests, and asthma symptom assessment.
-
Safety Assessment: Monitoring of adverse events, with a focus on liver function tests.
Theophylline
-
Study Design: A randomized, double-masked, placebo-controlled trial.
-
Participant Population: Participants with poorly controlled asthma.
-
Intervention: Low-dose theophylline (300 mg/day) or placebo for 24 weeks.
-
Primary Outcome: Rate of episodes of poor asthma control.
-
Safety Assessment: Assessment of side effects, including nausea.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Proposed mechanism of this compound in inhibiting eosinophil maturation.
Caption: Generalized workflow of a randomized controlled clinical trial for asthma medications.
Caption: Mechanism of action for leukotriene modifier oral asthma medications.
References
Head-to-head comparison of Dexpramipexole and Benralizumab on eosinophil counts
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapies targeting eosinophil-driven diseases, two distinct molecules, Dexpramipexole and Benralizumab, have emerged as significant contenders. While both demonstrate profound effects on eosinophil counts, they differ fundamentally in their chemical nature, mechanism of action, and route of administration. This guide provides a comprehensive head-to-head comparison of these two agents, supported by available experimental data, to inform research and development in eosinophilic disorders.
Mechanism of Action
This compound and Benralizumab employ fundamentally different strategies to reduce eosinophil levels.
This compound , an orally administered small molecule, is believed to inhibit the maturation of eosinophils within the bone marrow.[1][2][3][4] While the precise molecular target remains under investigation, preliminary data suggest that this compound induces a maturational arrest at the eosinophil precursor stage.[1] This leads to a gradual and sustained reduction in the number of mature eosinophils released into circulation.
Benralizumab , a humanized monoclonal antibody, targets the alpha subunit of the interleukin-5 receptor (IL-5Rα) expressed on the surface of eosinophils and basophils. Its mechanism is twofold:
-
Blockade of IL-5 Signaling: By binding to IL-5Rα, Benralizumab prevents IL-5, a key cytokine for eosinophil survival and activation, from binding to its receptor.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Benralizumab attracts natural killer (NK) cells, which then release cytotoxic granules that induce apoptosis (programmed cell death) in the eosinophils. It can also promote phagocytosis of eosinophils by macrophages through a process called antibody-dependent cellular phagocytosis (ADCP).
This dual action results in a rapid and near-complete depletion of eosinophils from the circulation.
Quantitative Comparison of Eosinophil Reduction
The following table summarizes the quantitative data on eosinophil count reduction from key clinical trials of this compound and Benralizumab. It is important to note that these trials were not head-to-head and involved different patient populations and study designs.
| Feature | This compound (EXHALE Phase II) | Benralizumab (SIROCCO & CALIMA) |
| Drug Type | Oral small molecule | Subcutaneous monoclonal antibody |
| Target | Unknown (Eosinophil maturation) | IL-5 Receptor α |
| Patient Population | Moderate-to-severe eosinophilic asthma | Severe, uncontrolled eosinophilic asthma |
| Dosage | 75 mg, 150 mg, 300 mg daily | 30 mg every 4 or 8 weeks |
| Baseline AEC | ≥300 cells/µL | ≥300 cells/µL (in primary analysis) |
| % AEC Reduction | Up to 80% reduction at 300 mg/day by week 12 | Near-complete depletion |
| Onset of Action | Gradual reduction over weeks | Rapid depletion within days to weeks |
| Steroid-Sparing Effect | Investigated as a potential steroid-sparing agent. | Demonstrated significant reduction in oral corticosteroid use. |
Experimental Protocols
This compound: The EXHALE Trials
The efficacy and safety of this compound in eosinophilic asthma have been primarily evaluated in the EXHALE clinical trial program.
Key Methodologies from the Phase II EXHALE Trial:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: Patients with moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300/µL.
-
Intervention: Patients were randomized to receive oral this compound at doses of 75 mg/day, 150 mg/day, or 300 mg/day, or a matching placebo, in addition to their standard of care.
-
Primary Endpoint: The primary outcome was the change in AEC from baseline to week 12.
-
Assessments: Blood samples for AEC were collected at baseline and at specified intervals throughout the 12-week treatment period.
Benralizumab: The SIROCCO and CALIMA Trials
The pivotal Phase III trials for Benralizumab in severe eosinophilic asthma were the SIROCCO and CALIMA studies.
Key Methodologies from the SIROCCO and CALIMA Trials:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group Phase III trials.
-
Participants: Patients aged 12-75 with severe, uncontrolled asthma, a history of exacerbations, and baseline blood eosinophil counts of ≥300 cells/µL.
-
Intervention: Patients were randomized to receive subcutaneous injections of Benralizumab 30 mg either every 4 weeks or every 8 weeks (with the first three doses administered every 4 weeks), or a placebo.
-
Primary Endpoint: The primary endpoint was the annual rate of asthma exacerbations.
-
Eosinophil Count Assessment: Blood eosinophil counts were measured at baseline and throughout the study to confirm the pharmacodynamic effect of Benralizumab.
Summary and Future Directions
This compound and Benralizumab represent two distinct and promising approaches to the management of eosinophil-mediated diseases. This compound offers the convenience of an oral medication that modulates eosinophil production, leading to a significant reduction in circulating eosinophils. Benralizumab, a highly effective biologic, provides rapid and profound eosinophil depletion through a targeted antibody-based mechanism.
Future research, including potential head-to-head clinical trials, will be invaluable in further elucidating the comparative efficacy and safety of this compound and Benralizumab and in defining the optimal patient populations for each therapy. The ongoing development of this compound as a potential first-in-class oral treatment for eosinophilic asthma is a significant advancement and offers a welcome alternative in the therapeutic armamentarium against eosinophilic disorders.
References
- 1. Areteia Therapeutics - [areteiatx.com]
- 2. researchgate.net [researchgate.net]
- 3. The association between blood eosinophil count and benralizumab efficacy for patients with severe, uncontrolled asthma: subanalyses of the Phase III SIROCCO and CALIMA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Dexpramipexole's Potent Eosinophil-Depleting Effects: A Comparative Analysis of Blood and Tissue Responses
For Immediate Release
PITTSBURGH, PA – Dexpramipexole, an orally administered investigational small molecule, has demonstrated significant success in reducing eosinophil levels in both peripheral blood and affected tissues across multiple clinical trials. This comparison guide provides a detailed analysis of its effects, supported by experimental data, for researchers, scientists, and drug development professionals. The consistent and profound eosinophil-lowering capacity of this compound positions it as a promising therapeutic candidate for a range of eosinophil-associated diseases.
Initially developed for amyotrophic lateral sclerosis (ALS), the eosinophil-depleting properties of this compound were a serendipitous discovery.[1][2] Subsequent research has focused on its potential in treating conditions characterized by eosinophilic inflammation, such as Hypereosinophilic Syndromes (HES), Chronic Rhinosinusitis with Nasal Polyps (CRSwNP), and eosinophilic asthma.[1][3][4]
Quantitative Analysis of Eosinophil Reduction
Clinical studies have consistently shown that this compound leads to a marked decrease in both circulating and tissue-resident eosinophils. The data presented below summarizes the key findings from studies in patients with HES and CRSwNP.
Table 1: Effect of this compound on Blood Eosinophil Counts
| Indication | Dosage | Treatment Duration | Baseline Absolute Eosinophil Count (AEC) (x 10⁹/L) | Post-Treatment AEC (x 10⁹/L) | Percentage Reduction | Reference |
| Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | 150 mg twice daily | 6 months | 0.525 ± 0.465 (geometric mean) | 0.031 ± 0.019 (geometric mean) | 94% | |
| Eosinophilic Asthma (EXHALE Trial) | 300 mg/day | 12 weeks | Not Specified | Not Specified | 80% | |
| Eosinophilic Asthma (EXHALE Trial) | 150 mg/day | 12 weeks | Not Specified | Not Specified | 66% | |
| Eosinophilic Asthma (EXHALE Trial) | 75 mg/day | 12 weeks | Not Specified | Not Specified | 55% |
Table 2: Effect of this compound on Tissue Eosinophil Counts
| Indication | Tissue Type | Dosage | Treatment Duration | Baseline Eosinophil Count (per high-power field) | Post-Treatment Eosinophil Count (per high-power field) | Percentage Reduction | Reference |
| Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | Nasal Polyp Biopsy | 150 mg twice daily | 6 months | 168 ± 134 (mean) | 5 ± 2 (mean) | 97% | |
| Hypereosinophilic Syndromes (HES) | Bone Marrow Biopsy | 150 mg orally twice daily | 12 weeks | Eosinophilia present | Selective absence of mature eosinophils | Not Quantified | |
| Hypereosinophilic Syndromes (HES) | Affected Tissue Biopsy | 150 mg orally twice daily | Not Specified | Eosinophilic infiltration | Depletion of eosinophils and normalization of pathology | Not Quantified |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the efficacy of this compound.
Study in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)
-
Objective: To assess the safety, eosinophil-lowering activity, and preliminary clinical efficacy of this compound in patients with CRSwNP and eosinophilia.
-
Study Design: A 6-month, open-label, multi-center study.
-
Participants: Sixteen subjects with CRSwNP, a baseline absolute eosinophil count (AEC) of ≥ 0.300 x 10⁹/L, and eosinophils present in polyp tissue.
-
Intervention: this compound administered at a dose of 150 mg twice daily.
-
Primary Endpoints:
-
Change in AEC from baseline to 6 months.
-
Change in total polyp score (TPS) from baseline to 6 months.
-
-
Eosinophil Quantification:
-
Blood: AEC was measured at baseline and at 6 months.
-
Tissue: Nasal polyp biopsies were obtained at baseline and at 6 months, and tissue eosinophils were counted per high-power field (HPF).
-
Study in Hypereosinophilic Syndromes (HES)
-
Objective: To evaluate this compound as a glucocorticoid (GC)-sparing agent in HES.
-
Study Design: A proof-of-concept study.
-
Participants: Ten subjects with PDGFRA-negative HES requiring moderate- to high-dose GC for disease control.
-
Intervention: this compound administered at a dose of 150 mg orally twice daily.
-
Primary Endpoints:
-
The proportion of subjects with a ≥50% decrease in the minimum effective GC dose required to maintain AEC <1000/μL and control clinical symptoms.
-
The minimum effective GC dose after 12 weeks of this compound treatment as a percentage of the baseline dose.
-
-
Eosinophil Quantification:
-
Blood: AEC was monitored throughout the study.
-
Tissue: Bone marrow biopsies were performed at week 12 to assess eosinophil maturation. Affected tissue biopsies were also analyzed.
-
Proposed Mechanism of Action
While the precise molecular signaling pathway of this compound's eosinophil-lowering effect remains to be fully elucidated, preliminary data strongly suggest that it acts by inhibiting the maturation of eosinophils within the bone marrow. Studies in HES patients have shown that bone marrow aspirates and biopsies from responders to this compound treatment exhibit a marked decrease in mature eosinophils, with a concurrent left-shift towards early eosinophilic precursors, such as promyelocytes. This suggests a maturational arrest in eosinophilopoiesis.
Caption: Proposed mechanism of this compound on eosinophil maturation.
Experimental Workflow Overview
The clinical investigation of this compound's effect on eosinophils typically follows a structured workflow, from patient recruitment to data analysis.
Caption: A generalized workflow for clinical trials of this compound.
References
Dexpramipexole Poised to Disrupt Eosinophilic Asthma Treatment Landscape, Clinical Data Suggests Potential as First-in-Class Oral Therapy
For Immediate Release
An investigational oral medication, dexpramipexole, is showing significant promise in the management of moderate-to-severe eosinophilic asthma, a phenotype of asthma characterized by an elevated level of eosinophils, a type of white blood cell. Recent clinical trial data suggests that this compound may offer a competitive alternative to the current standard-of-care, which primarily consists of injectable biologic therapies. This guide provides a comprehensive comparison of this compound with established treatments, focusing on experimental data, protocols, and mechanisms of action to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a small molecule inhibitor of eosinophil maturation, has demonstrated robust efficacy in reducing blood eosinophil counts and improving lung function in Phase II and Phase III clinical trials.[1][2] The topline results from the Phase III EXHALE-4 trial revealed that this compound met its primary endpoint, showing a statistically significant improvement in lung function compared to placebo.[2][3] While direct head-to-head trials are lacking, an indirect comparison with data from pivotal trials of approved biologics—mepolizumab, benralizumab, and dupilumab—suggests that this compound's impact on key clinical endpoints is substantial. The primary advantage of this compound lies in its oral route of administration, which could offer a significant convenience and compliance benefit over the injectable biologics. However, data on the effect of this compound on asthma exacerbation rates, a critical measure of clinical efficacy, are still forthcoming from the ongoing EXHALE-2 and EXHALE-3 trials, which are expected to be completed in the first half of 2027.[4]
Comparative Efficacy Analysis
An indirect comparison of the clinical trial data for this compound and the standard-of-care biologics for eosinophilic asthma is presented below. It is crucial to note that these data are from separate clinical trials with potentially different patient populations and study designs, and therefore, direct comparisons should be made with caution.
Table 1: Reduction in Blood Absolute Eosinophil Count (AEC)
| Treatment | Clinical Trial(s) | Dosage(s) | Treatment Duration | Mean/Median Reduction in AEC from Baseline |
| This compound | EXHALE-1 (Phase II) | 150 mg BID | 12 Weeks | 77% reduction (placebo-corrected) |
| 75 mg BID | 12 Weeks | 66% reduction (placebo-corrected) | ||
| EXHALE-4 (Phase III) | 150 mg BID & 75 mg BID | 20-24 Weeks | Statistically significant reduction vs. placebo | |
| Mepolizumab | MENSA (Phase III) | 100 mg SC every 4 weeks | 32 Weeks | Significant reduction vs. placebo |
| Benralizumab | SIROCCO & CALIMA (Phase III) | 30 mg SC every 8 weeks | 48-56 Weeks | Rapid and near-complete depletion |
| Dupilumab | QUEST (Phase III) | 200/300 mg SC every 2 weeks | 52 Weeks | Significant reduction vs. placebo |
Table 2: Improvement in Lung Function (FEV1)
| Treatment | Clinical Trial(s) | Dosage(s) | Treatment Duration | Improvement in Pre-Bronchodilator FEV1 from Baseline |
| This compound | EXHALE-4 (Phase III) | 150 mg BID | 20-24 Weeks | Statistically significant improvement vs. placebo (improvement seen as early as Week 4) |
| Mepolizumab | MENSA (Phase III) | 100 mg SC every 4 weeks | 32 Weeks | 100 mL greater than placebo |
| Benralizumab | SIROCCO & CALIMA (Phase III) | 30 mg SC every 8 weeks | 48-56 Weeks | Up to 159 mL improvement vs. placebo |
| Dupilumab | QUEST (Phase III) | 200/300 mg SC every 2 weeks | 52 Weeks | 0.13-0.20 L greater than placebo |
Table 3: Reduction in Asthma Exacerbation Rate
| Treatment | Clinical Trial(s) | Dosage(s) | Treatment Duration | Reduction in Annualized Asthma Exacerbation Rate |
| This compound | EXHALE-2 & EXHALE-3 (Phase III) | 150 mg BID | 52 Weeks | Data anticipated in 2027 |
| Mepolizumab | MENSA (Phase III) | 100 mg SC every 4 weeks | 32 Weeks | 53% reduction vs. placebo |
| Benralizumab | SIROCCO & CALIMA (Phase III) | 30 mg SC every 8 weeks | 48-56 Weeks | Up to 51% reduction vs. placebo |
| Dupilumab | QUEST (Phase III) | 200/300 mg SC every 2 weeks | 52 Weeks | Up to 47.7% reduction vs. placebo |
Mechanism of Action
This compound is a first-in-class oral small molecule that selectively inhibits the maturation of eosinophils in the bone marrow. Evidence from cell cultures and human biopsies suggests that this compound induces a maturational arrest of eosinophilopoiesis, thereby reducing the number of mature eosinophils released into the peripheral blood and subsequently migrating to the airways. The precise molecular target and signaling pathway are still under investigation, but this mechanism differs from the standard-of-care biologics which typically target interleukin-5 (IL-5) or its receptor, or the interleukin-4/interleukin-13 (IL-4/IL-13) pathway.
Experimental Protocols
This compound Clinical Trials (EXHALE Program)
The efficacy and safety of this compound in eosinophilic asthma are being evaluated in a comprehensive Phase III program.
-
EXHALE-1 (Phase II): A randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of this compound in adults with moderate-to-severe eosinophilic asthma. The primary endpoint was the change from baseline in blood absolute eosinophil count (AEC) at week 12.
-
EXHALE-4 (Phase III): A randomized, double-blind, placebo-controlled study to assess the efficacy and safety of this compound in participants aged 12 years and older with inadequately controlled moderate-to-severe eosinophilic asthma. The primary endpoint was the change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1) averaged over weeks 20 and 24.
-
EXHALE-2 & EXHALE-3 (Phase III): Two ongoing, 52-week, randomized, double-blind, placebo-controlled, global exacerbation trials designed to evaluate the efficacy of this compound in reducing severe asthma exacerbations.
Concluding Remarks
This compound represents a promising, novel, oral therapeutic option for patients with moderate-to-severe eosinophilic asthma. The available clinical data from the EXHALE program demonstrate its potent eosinophil-lowering effect and its ability to significantly improve lung function. The key differentiator for this compound is its oral route of administration, which could significantly improve patient convenience and adherence compared to the currently available injectable biologics.
However, a definitive assessment of its clinical superiority awaits the results of the ongoing EXHALE-2 and EXHALE-3 exacerbation trials. These studies will be critical in establishing its comparative efficacy in reducing asthma attacks, a cornerstone of asthma management. Furthermore, the long-term safety profile of this compound will need to be thoroughly evaluated. Should the exacerbation data be positive, this compound has the potential to become a first-line treatment for eosinophilic asthma, offering a much-needed oral alternative to biologic therapies.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. Areteia Therapeutics Announces Positive Topline Results from the First Phase III Study of Oral this compound in Eosinophilic Asthma [businesswire.com]
- 3. Areteia Therapeutics Reports Positive Phase 3 Results for Oral Asthma Treatment [noahai.co]
- 4. Areteia’s this compound phase III win in eosinophilic asthma | BioWorld [bioworld.com]
Dexpramipexole vs. its enantiomer pramipexole: a comparative study on neuroprotective effects
A deep dive into the contrasting and complementary neuroprotective profiles of two enantiomers, dexpramipexole and its counterpart pramipexole, reveals distinct mechanisms of action despite their structural similarities. While pramipexole's neuroprotection is multifaceted and includes dopamine receptor agonism, this compound emerges as a targeted mitochondrial function enhancer, largely devoid of dopaminergic activity. This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
This compound, the (R)-(+)-enantiomer of pramipexole, has been a subject of significant interest for its neuroprotective potential, particularly in the context of amyotrophic lateral sclerosis (ALS).[1][2][3][4] Unlike its (S)-(-)-enantiomer, pramipexole, which is a potent dopamine D2/D3 receptor agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome, this compound exhibits a significantly lower affinity for these receptors.[5] This key difference allows for the administration of higher doses of this compound, theoretically achieving greater neuroprotective concentrations in the central nervous system without the dose-limiting dopaminergic side effects associated with pramipexole, such as orthostatic hypotension and hallucinations.
The primary neuroprotective mechanism attributed to this compound centers on its ability to enhance mitochondrial bioenergetics. Studies have shown that this compound can increase the efficiency of oxidative phosphorylation, leading to maintained or increased ATP production even with decreased oxygen consumption. This effect is thought to be mediated by its interaction with the F1Fo-ATP synthase, a critical component of the mitochondrial respiratory chain. By improving mitochondrial function, this compound helps protect neurons from cellular stress and injury, which are common pathological features in many neurodegenerative diseases.
In contrast, pramipexole's neuroprotective effects are considered to be more diverse. While it also demonstrates protective effects on mitochondria, including the inhibition of the mitochondrial permeability transition pore, its actions as a dopamine agonist and an antioxidant also contribute to its neuroprotective profile. Pramipexole has been shown to reduce the production of reactive oxygen species (ROS) and protect against dopamine- and levodopa-induced cytotoxicity. Interestingly, some studies suggest that the neuroprotective effects of pramipexole may be independent of dopamine receptor stimulation, as both the active S(-)- and inactive R(+)-enantiomers have shown the ability to suppress dopaminergic neuronal death in certain experimental models.
Despite the promising preclinical data for this compound, a large Phase III clinical trial (EMPOWER) in patients with ALS did not demonstrate a significant difference from placebo in terms of efficacy. However, the drug was generally well-tolerated.
Comparative Data on Neuroprotective Effects
| Parameter | This compound | Pramipexole | Reference |
| Primary Mechanism | Enhancement of mitochondrial bioenergetics; potential F1Fo-ATP synthase activator | Dopamine D2/D3 receptor agonist; antioxidant; mitochondrial protection | |
| Dopamine Receptor Affinity | Very low | High (D2/D3) | |
| Effect on ATP Production | Increases or maintains ATP with reduced oxygen consumption | Can preserve mitochondrial function | |
| Antioxidant Activity | Reduces oxidative stress | Scavenges free radicals; inhibits melanin formation | |
| Clinical Application | Investigated for ALS (Phase III failed) | Approved for Parkinson's Disease and Restless Legs Syndrome | |
| Key Preclinical Finding | Extended survival and improved motor function in SOD1 G93A mice | Protects against neurotoxins like MPP+ and methamphetamine |
Experimental Protocols
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
This protocol is a standard method to assess the ability of a compound to protect neuronal cells from a toxic insult.
1. Cell Culture:
-
SH-SY5Y human neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with a medium containing the neurotoxin (e.g., 100 µM 6-hydroxydopamine for a Parkinson's disease model or 10 µM glutamate for an excitotoxicity model).
-
Concurrently, cells are treated with varying concentrations of this compound or pramipexole.
-
Control wells include untreated cells and cells treated only with the neurotoxin.
-
The plates are incubated for another 24 hours.
3. Cell Viability Assessment (MTT Assay):
-
After the treatment period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the antioxidant capacity of the compounds.
1. Cell Culture and Treatment:
-
Cells are cultured and treated with the neurotoxin and test compounds as described in the MTT assay protocol.
2. ROS Detection:
-
After treatment, the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that fluoresces when oxidized by ROS.
-
After incubation, the cells are washed again with PBS to remove the excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
The level of intracellular ROS is expressed as a percentage of the control group treated only with the neurotoxin.
Visualizing the Pathways and Processes
Caption: Comparative signaling pathways of Pramipexole and this compound.
Caption: General experimental workflow for assessing neuroprotective effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Amyotrophic lateral sclerosis and the clinical potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyotrophic lateral sclerosis and the clinical potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
Safety Operating Guide
Proper Disposal of Dexpramipexole: A Guide for Laboratory Professionals
The proper disposal of Dexpramipexole, a research chemical, is crucial for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols minimizes risks to personnel and avoids regulatory infractions. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, drawing from safety data sheets and general pharmaceutical waste management principles.
Hazard Profile and Safety Precautions
This compound has been classified with varying hazard levels in different safety data sheets (SDS). It is prudent to handle it as a hazardous substance to ensure the highest level of safety. Key hazards include potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation[1][2].
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Protective gloves[1].
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid breathing in dust.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An accessible safety shower and eye wash station are essential in case of accidental exposure.
Quantitative Data from Safety Data Sheets
The following table summarizes the hazard classifications for this compound from various suppliers. Researchers should always consult the specific SDS for the product they are using.
| Supplier | Hazard Classification |
| MedChemExpress | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure (Category 3) |
| Cayman Chemical | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity (single exposure) (Category 3) |
| Sigma-Aldrich | Eye Irritation (Category 2), Skin Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) |
| AbMole BioScience | Not a hazardous substance or mixture |
Given the conflicting information, it is recommended to adopt the most stringent precautions.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Segregation
-
Hazardous vs. Non-Hazardous: Due to the hazard warnings on multiple SDS, it is safest to manage this compound waste as hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.
Step 2: Managing Spills and Contaminated Materials
In the event of a spill:
-
Evacuate personnel from the immediate area to ensure safety.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as listed above.
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials (absorbent material, cleaning supplies, contaminated PPE) and place them in the designated hazardous waste container for this compound.
Step 3: Preparing for Disposal
-
Containerization: Use a clearly labeled, sealed, and non-reactive container for collecting this compound waste. The label should include "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the waste container in a well-ventilated, secure area, away from incompatible materials.
Step 4: Final Disposal
-
Professional Disposal Service: The collected hazardous waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.
-
Incineration: Most pharmaceutical waste is incinerated at a licensed medical incineration site.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the household garbage.
-
DO NOT allow this compound to enter the sewage system or water courses. The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the sewering of hazardous waste pharmaceuticals. While research labs may fall under different specific regulations, this is a best practice to prevent environmental contamination.
-
DO NOT flush this compound down the toilet unless specifically instructed to do so by a regulatory body for that particular substance, which is not the case here.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the product in use.
References
Personal protective equipment for handling Dexpramipexole
Essential Safety and Handling Guide for Dexpramipexole
This document provides crucial safety and logistical information for laboratory professionals handling this compound. It outlines the necessary personal protective equipment (PPE), procedural guidance for handling and disposal, and engineering controls to ensure a safe laboratory environment.
Hazard Identification and Safety Data Summary
This compound is a substance that requires careful handling due to its potential health effects. While some suppliers classify it as a non-hazardous substance, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Given the conflicting information, it is prudent to handle this compound with a comprehensive safety approach.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid |
| Melting/Freezing Point | 270-272°C |
| Boiling Point/Range | 378.0±42.0 °C at 760 mmHg |
| Storage Temperature | Powder: -20°C |
| Occupational Exposure Limits | No data available |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow provides a step-by-step guide from receiving the compound to its final disposal.
Caption: Operational Workflow for Handling this compound.
Experimental Protocols
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
-
Confirm the product identity and quantity against the order information.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.
-
The recommended storage temperature for the powder form is -20°C.
-
Store in a locked cabinet or facility to restrict access.
3. Preparation for Use (Weighing and Dissolving):
-
All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to avoid dust and aerosol formation.
-
Use dedicated, clean spatulas and weighing boats.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Experimental Use:
-
Always wear the recommended PPE when handling the substance.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
-
Ensure a safety shower and eyewash station are readily accessible.
5. Decontamination and Cleaning:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Scrubbing with alcohol is a suggested method for decontamination.
-
For spills, absorb solutions with an inert material (e.g., diatomite, universal binders) and collect for disposal.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical and should be based on the specific laboratory procedure being performed. The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE Selection Logic for Handling this compound.
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and dust.
-
Hand Protection: Wear protective gloves to prevent skin contact.
-
Skin and Body Protection: Impervious clothing, such as a lab coat, should be worn to protect the skin.
-
Respiratory Protection: A suitable respirator is recommended, especially when handling the powder form or when there is a risk of generating dust or aerosols.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation:
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., gloves, weighing boats, pipette tips), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedures:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for proper disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
